N-Cbz-glycine Ethyl Ester
Description
The exact mass of the compound Ethyl 2-(((benzyloxy)carbonyl)amino)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617251. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIHOTOFCDNWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150751 | |
| Record name | Ethyl N-benzyloxycarbonyl-2-glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-81-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-benzyloxycarbonyl-2-glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-benzyloxycarbonyl-2-glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(phenylmethoxycarbonylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-Cbz-glycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of N-Cbz-glycine ethyl ester, a crucial reagent in peptide synthesis and other areas of organic chemistry.[1] This document details the compound's key physical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis and purification.
Core Physical Properties
This compound, also known as ethyl 2-(((benzyloxy)carbonyl)amino)acetate, is a derivative of the amino acid glycine.[1] The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom is pivotal for its application in controlled chemical syntheses, particularly in the construction of peptides and other complex organic molecules.[1]
The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C12H15NO4 | [2][3] |
| Molecular Weight | 237.25 g/mol | [4] |
| Appearance | White or off-white crystalline solid/powder | [4] |
| Melting Point | 80-85 °C (range), 81-82 °C (specific) | [2] |
| Boiling Point | 376.3 °C at 760 mmHg | [2] |
| Density | 1.162 g/cm³ | |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; low solubility in water. | |
| Flash Point | 181.4 °C | |
| Vapor Pressure | 7.32E-06 mmHg at 25°C | |
| pKa | 10.97 ± 0.46 (Predicted) |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
The melting point of a solid is a critical indicator of its purity.[5] Pure crystalline compounds typically exhibit a sharp melting point, while impurities will broaden and depress the melting range.[6]
Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed and recorded.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[5]
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[5] The dry powder is then packed into a capillary tube to a height of about 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[7]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (around 81-82 °C).[8] The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure sample, this range should be narrow.
Understanding the solubility of this compound is essential for its use in reactions, for purification via recrystallization, and for extraction processes.
Principle: A systematic approach is used to determine the solubility of the compound in various solvents, typically starting with water and then moving to organic solvents.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
-
Spatula
-
Analytical balance
Procedure:
-
Water Solubility:
-
Organic Solvent Solubility:
-
Repeat the process with various organic solvents such as ethanol, diethyl ether, and dichloromethane.[9]
-
For each solvent, add approximately 25 mg of the compound to 0.75 mL of the solvent in small portions, with vigorous mixing.
-
Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent. This compound is expected to be soluble in many common organic solvents.
-
Logical Workflow: Synthesis and Purification
Since this compound is a synthetic compound primarily used as a protecting group, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a typical workflow for its synthesis and subsequent purification, a critical process for ensuring its quality for research and development.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Navigating the Solubility Landscape of N-Cbz-glycine Ethyl Ester: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical entities is paramount for successful formulation, synthesis, and purification processes. This technical guide delves into the solubility characteristics of N-Cbz-glycine ethyl ester, a crucial building block in peptide synthesis and pharmaceutical development.
General Solubility Profile of this compound
This compound is generally characterized as a white to off-white crystalline solid. It exhibits good solubility in a variety of common organic solvents. This includes alcohols, ethers, and chlorinated hydrocarbons. Conversely, it demonstrates low solubility in water.[1] This solubility profile is critical for its application in organic synthesis, particularly in peptide chemistry, where it is used as a protected form of the amino acid glycine to prevent unintended reactions.
Quantitative Solubility Data for N-Cbz-glycine
As a proxy to understand the solubility behavior of the ethyl ester, the following tables summarize the mole fraction solubility (x₁) of N-Cbz-glycine in fourteen different organic solvents at temperatures ranging from 283.15 K to 323.15 K. This data is derived from a comprehensive study utilizing a static gravimetric method.
Table 1: Mole Fraction Solubility (x₁) of N-Cbz-glycine in Alcohols
| Temperature (K) | Methanol | Ethanol | n-Propanol | iso-Propanol | n-Butanol | iso-Butanol | n-Pentanol |
| 283.15 | 0.0891 | 0.0553 | 0.0385 | 0.0456 | 0.0298 | 0.0215 | 0.0241 |
| 288.15 | 0.1035 | 0.0649 | 0.0454 | 0.0532 | 0.0351 | 0.0254 | 0.0284 |
| 293.15 | 0.1201 | 0.0762 | 0.0535 | 0.0621 | 0.0413 | 0.0301 | 0.0335 |
| 298.15 | 0.1392 | 0.0893 | 0.0631 | 0.0725 | 0.0486 | 0.0356 | 0.0396 |
| 303.15 | 0.1611 | 0.1046 | 0.0743 | 0.0845 | 0.0571 | 0.0421 | 0.0468 |
| 308.15 | 0.1862 | 0.1224 | 0.0874 | 0.0984 | 0.0669 | 0.0497 | 0.0552 |
| 313.15 | 0.2148 | 0.1430 | 0.1026 | 0.1145 | 0.0784 | 0.0585 | 0.0651 |
| 318.15 | 0.2475 | 0.1668 | 0.1204 | 0.1329 | 0.0917 | 0.0688 | 0.0767 |
| 323.15 | 0.2847 | 0.1944 | 0.1410 | 0.1541 | 0.1072 | 0.0808 | 0.0902 |
Table 2: Mole Fraction Solubility (x₁) of N-Cbz-glycine in Ketones, Esters, and Other Solvents
| Temperature (K) | Acetone | 2-Butanone | Methyl Acetate | Ethyl Acetate | Acetonitrile | Dichloromethane | Water |
| 283.15 | 0.0652 | 0.0518 | 0.0481 | 0.0392 | 0.0195 | 0.0035 | 0.0008 |
| 288.15 | 0.0763 | 0.0607 | 0.0564 | 0.0462 | 0.0231 | 0.0042 | 0.0009 |
| 293.15 | 0.0892 | 0.0712 | 0.0662 | 0.0544 | 0.0274 | 0.0051 | 0.0011 |
| 298.15 | 0.1042 | 0.0835 | 0.0777 | 0.0641 | 0.0325 | 0.0061 | 0.0013 |
| 303.15 | 0.1216 | 0.0979 | 0.0912 | 0.0754 | 0.0385 | 0.0073 | 0.0015 |
| 308.15 | 0.1417 | 0.1147 | 0.1070 | 0.0886 | 0.0455 | 0.0088 | 0.0018 |
| 313.15 | 0.1650 | 0.1342 | 0.1255 | 0.1040 | 0.0537 | 0.0105 | 0.0021 |
| 318.15 | 0.1918 | 0.1569 | 0.1470 | 0.1219 | 0.0633 | 0.0126 | 0.0025 |
| 323.15 | 0.2227 | 0.1832 | 0.1719 | 0.1428 | 0.0746 | 0.0151 | 0.0030 |
Experimental Protocol: Static Gravimetric Method for Solubility Determination
The following provides a detailed methodology for determining the solubility of a solid compound in a solvent, as adapted from the study on N-Cbz-glycine.
Objective: To determine the equilibrium solubility of a solid solute in a given solvent at various temperatures.
Materials and Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer
-
Thermostatic water bath with temperature control
-
Analytical balance (precision of ±0.1 mg)
-
Drying oven
-
Syringe with a filter (e.g., 0.45 μm pore size)
Procedure:
-
Sample Preparation: Add an excess amount of the solid solute to a known mass of the solvent in the jacketed glass vessel. This ensures that a saturated solution is formed.
-
Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).
-
Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for a predetermined period.
-
Sample Withdrawal: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter. The filter ensures that no solid particles are transferred.
-
Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed container. Evaporate the solvent completely in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Calculation: The mole fraction solubility (x₁) is calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved solute.
-
M₁ is the molar mass of the solute.
-
m₂ is the mass of the solvent.
-
M₂ is the molar mass of the solvent.
-
-
Temperature Variation: Repeat the procedure for each desired temperature point to generate a solubility curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the static gravimetric method for solubility determination.
References
N-Cbz-Glycine Ethyl Ester: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of N-Cbz-glycine ethyl ester, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, experimental protocols for its use in peptide synthesis, and relevant workflow diagrams.
Core Compound Data
This compound, systematically named ethyl 2-(((benzyloxy)carbonyl)amino)acetate, is a derivative of the amino acid glycine. The N-Cbz (carboxybenzyl) protecting group makes it an invaluable tool in synthetic chemistry, particularly in peptide synthesis, by preventing unintended reactions at the amine functionality.[1]
| Property | Value | Source |
| CAS Number | 1145-81-9 | [2] |
| Molecular Formula | C12H15NO4 | [2] |
| Molecular Weight | 237.25 g/mol | |
| Synonyms | Ethyl N-benzyloxycarbonylglycinate, Z-Gly-OEt | [2] |
Experimental Protocols
This compound is primarily utilized as a building block in peptide synthesis. The following protocols detail its application in the formation of a dipeptide and the subsequent deprotection of the Cbz group.
Peptide Coupling: Synthesis of a Dipeptide Ester
This protocol describes the coupling of an N-Cbz protected amino acid with an amino acid ester, a fundamental step in solution-phase peptide synthesis.
Materials:
-
N-Cbz-amino acid (e.g., N-Cbz-L-leucine)
-
Glycine ethyl ester hydrochloride
-
Coupling agent (e.g., methoxyacetylene or a carbodiimide)
-
Base (e.g., triethylamine or sodium carbonate)
-
Solvent (e.g., ethyl acetate, dichloromethane)
-
2 N Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Free Amino Ester: To a solution of glycine ethyl ester hydrochloride in a suitable solvent, add an equimolar amount of a base, such as triethylamine, to neutralize the hydrochloride and generate the free amino ester.
-
Coupling Reaction: In a separate flask, dissolve the N-Cbz-amino acid and the coupling agent in the same solvent. Add the solution of the free amino acid ester to this mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 2 N hydrochloric acid solution, water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide ester.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure N-Cbz-dipeptide ethyl ester.
Deprotection of the Cbz Group
This protocol outlines the removal of the N-Cbz protecting group to liberate the free amine of the peptide for further chain elongation.
Materials:
-
N-Cbz-dipeptide ethyl ester
-
Palladium on charcoal (Pd/C) catalyst (10%)
-
Solvent (e.g., methanol, ethanol)
-
Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: Dissolve the N-Cbz-dipeptide ethyl ester in a suitable solvent in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Wash the celite pad with the solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected dipeptide ethyl ester.
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for the synthesis of an N-Cbz-protected dipeptide ester.
Caption: Workflow for the deprotection of the N-Cbz group.
While this compound is a cornerstone in synthetic peptide chemistry, there is no significant evidence in the current literature to suggest its direct involvement in biological signaling pathways. Its primary role is that of a synthetic intermediate in the laboratory.
References
A Technical Guide to the Synthesis of N-Cbz-Glycine Ethyl Ester from Glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic route to N-(Benzyloxycarbonyl)glycine ethyl ester (N-Cbz-glycine ethyl ester), a crucial building block in peptide synthesis and pharmaceutical development. The process is a staple in organic chemistry, demonstrating fundamental principles of amino acid protection. The synthesis is presented as a two-stage process, beginning with the esterification of glycine to form its ethyl ester hydrochloride salt, followed by the N-protection of the resulting amino ester using benzyl chloroformate under Schotten-Baumann conditions.
Stage 1: Synthesis of Glycine Ethyl Ester Hydrochloride
The initial step involves the conversion of glycine into its corresponding ethyl ester hydrochloride via Fischer esterification. This reaction utilizes an excess of ethanol as both the solvent and reactant, with a strong acid catalyst. Thionyl chloride is a common and effective reagent for this purpose, as it reacts with ethanol in situ to generate HCl and sulfur dioxide, driving the reaction forward.
Experimental Protocol: Fischer Esterification
This protocol is based on established methods for the esterification of amino acids.[1][2]
-
Reaction Setup : A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with absolute ethanol (e.g., 1000 mL).
-
Acid Catalyst Generation : The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath. Thionyl chloride (e.g., 2.0-2.2 equivalents) is added dropwise to the cooled ethanol while stirring. This exothermic reaction generates the necessary HCl catalyst in situ.
-
Addition of Glycine : Once the addition of thionyl chloride is complete and the solution has stabilized, glycine (1.0 equivalent) is added portion-wise to the mixture.[1]
-
Reaction : The ice bath is removed, and the reaction mixture is heated to reflux for a period of 2 to 4 hours.[1][3]
-
Workup and Isolation : After the reaction is complete, the mixture is cooled to room temperature. The excess ethanol and any remaining thionyl chloride are removed under reduced pressure using a rotary evaporator.[2]
-
Purification : To ensure complete removal of residual reagents, the resulting white solid is triturated with fresh ethanol twice, with the solvent being removed by rotary evaporation each time.[2] The crude product is then purified by recrystallization from absolute ethanol to yield fine, colorless needles of glycine ethyl ester hydrochloride.[2][4] The final product should be dried under a high vacuum. A typical yield for this procedure is around 90%.[2]
Quantitative Data: Stage 1
Table 1: Reagents and Typical Molar Ratios for Esterification
| Reagent | Molar Ratio | Purpose |
|---|---|---|
| Glycine | 1.0 | Starting Material |
| Absolute Ethanol | Solvent / Reagent | Ester Source & Medium |
| Thionyl Chloride | 1.2 - 2.1 | Acid Catalyst Source[1][3] |
Table 2: Characterization of Glycine Ethyl Ester Hydrochloride
| Parameter | Value | Reference |
|---|---|---|
| Appearance | Colorless, acicular solid | [1] |
| Melting Point | 142–144 °C | [4][5] |
| Yield | ~90% | [2] |
| ¹H-NMR (300 MHz, CD₃OD) | δ=4.30 (q, 2H), 3.83 (s, 2H), 1.32 (t, 3H) ppm | [1] |
| ¹³C-NMR (75 MHz, CD₃OD) | δ=167.53, 63.46, 41.09, 14.39 ppm |[1] |
Stage 2: N-Protection via Schotten-Baumann Reaction
The second stage involves the protection of the amino group of glycine ethyl ester using benzyl chloroformate (Cbz-Cl). This is achieved through the Schotten-Baumann reaction, a method for synthesizing amides from amines and acid chlorides.[6] The reaction is performed in a two-phase system (organic/aqueous) with a base to neutralize the hydrochloric acid generated during the acylation.[7] The base deprotonates the glycine ethyl ester hydrochloride, liberating the free amine to act as a nucleophile.
Experimental Protocol: Cbz-Protection
-
Reaction Setup : Glycine ethyl ester hydrochloride (1.0 equivalent) is dissolved in water in a flask placed in an ice bath to maintain a temperature of 0-5°C. An immiscible organic solvent such as diethyl ether or dichloromethane is added.[7]
-
Reagent Addition : While stirring the biphasic mixture vigorously, benzyl chloroformate (1.0-1.1 equivalents) and an aqueous solution of a base (e.g., 2N NaOH or saturated sodium carbonate) are added concurrently but separately via dropping funnels.[8] The rate of addition should be controlled to keep the temperature below 5°C and maintain the aqueous layer at a pH above 8.
-
Reaction : After the addition is complete, the mixture is stirred vigorously for an additional 1-2 hours, allowing it to slowly warm to room temperature.[9]
-
Workup and Isolation : The reaction mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted once more with the organic solvent. The combined organic layers are washed successively with cold 0.5 N HCl, water, and finally a saturated sodium bicarbonate solution.[10]
-
Purification : The organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.[10] The resulting crude product, which may be an oil or a solid, is purified by recrystallization, typically from a solvent mixture like ethyl acetate and petroleum ether, to yield pure this compound as a white crystalline solid.[10][11]
Quantitative Data: Stage 2
Table 3: Reagents for Cbz-Protection
| Reagent | Purpose |
|---|---|
| Glycine Ethyl Ester HCl | Starting Material |
| Benzyl Chloroformate | Cbz Protecting Group Source |
| Sodium Hydroxide / Carbonate | Base (Neutralizes HCl, liberates free amine) |
| Dichloromethane / Diethyl Ether | Organic Solvent |
| Ethyl Acetate / Petroleum Ether | Recrystallization Solvents |
Table 4: Characterization of this compound | Parameter | Value | Reference | | :--- | :--- | | Appearance | White crystalline solid |[11] | | Melting Point | 79–85 °C |[10][11] | | Solubility | Soluble in organic solvents (alcohols, ethers), low solubility in water. |[11] |
Synthesis Workflow
The overall synthetic pathway from the starting material to the final protected amino acid ester is depicted in the workflow diagram below.
Caption: Experimental workflow for the two-stage synthesis of this compound.
References
- 1. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 2. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN1733705A - Ethyl glycinate hydrochloride production method - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
The Versatility of N-Cbz-Glycine Ethyl Ester in Modern Organic Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Cbz-glycine ethyl ester, a cornerstone building block in organic synthesis, offers a unique combination of stability and reactivity, making it an invaluable tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its key applications, from its traditional role in peptide chemistry to its emerging use in the synthesis of diverse heterocyclic scaffolds and peptidomimetics. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in the laboratory.
Core Application: A stalwart in Peptide Synthesis
The primary and most well-established application of this compound is in peptide synthesis. The N-Cbz (benzyloxycarbonyl) group serves as a robust protecting group for the amine functionality of glycine, preventing unwanted side reactions during peptide coupling.[1][2] The ethyl ester protects the C-terminus, allowing for sequential peptide bond formation.
The general workflow for incorporating a glycine residue using this compound involves two key steps: peptide coupling and deprotection.
Peptide Coupling: The carboxylic acid of an N-protected amino acid is activated and then reacted with the free amine of a deprotected amino acid ester. In the context of this compound, it can either be the N-terminal or the C-terminal coupling partner after appropriate deprotection.
Deprotection: The Cbz group is typically removed via catalytic hydrogenolysis, a mild and efficient method that liberates the free amine for subsequent coupling reactions.[2]
Quantitative Data for Peptide Coupling Reactions
The following table summarizes various peptide coupling reactions involving N-Cbz protected amino acids and glycine ethyl ester, highlighting the reaction conditions and yields.
| N-Cbz-Amino Acid | Coupling Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. of Product (°C) | Reference |
| N-Cbz-L-leucine | Methoxy acetylene | Ethyl acetate | 50 | 3 | - | 102-104 | [2] |
| N-Cbz-S-benzyl-cysteine | Ethoxy acetylene | Ethyl acetate | 60 | 3 | - | 98 | [2] |
| N-Cbz-glycine | Methoxy acetylene | Ethyl alcohol | 50 | 3 | - | 100-102 | [2] |
| N-Cbz-L-glutamic acid-α-ethyl ester | Methoxy acetylene | - | reflux | 2 | 70 | 105 | [2] |
| N-Cbz-glycine | L-phenylalanine-benzyl ester | Ethyl acetate | 60 | - | 90 | 74 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-L-leucyl-glycine-ethylester [2]
-
Mix equimolecular quantities of glycine-ethyl ester and N-Cbz-L-leucine with methoxy acetylene (1.3 mol per mol of glycine ester).
-
Heat the mixture under reflux in a water bath at 50°C for 3 hours to form a homogeneous solution.
-
Cool the solution and add ether.
-
Wash the mixture successively with an ice-cold potassium carbonate solution, water, an ice-cold 0.5 N hydrochloric acid solution, and water.
-
Dry the solution over sodium sulphate.
-
Evaporate the ether slowly to crystallize the peptide.
-
Collect the crystals by suction and wash with a small amount of ice-cold ether. The melting point of the resulting peptide ester is 102-104°C.
Protocol 2: Deprotection of the Cbz Group
-
Dissolve the N-Cbz protected peptide in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Synthesis of Heterocyclic Compounds
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.
Piperazine-2,5-diones (Diketopiperazines)
Diketopiperazines are cyclic dipeptides that can be synthesized from amino acid esters. N-Cbz-glycylglycine ethyl ester, formed by the coupling of N-Cbz-glycine and glycine ethyl ester, can undergo intramolecular cyclization upon deprotection to yield piperazine-2,5-dione (cyclo(Gly-Gly)).[3]
Protocol 3: General Procedure for Diketopiperazine Synthesis from Dipeptide Esters [3]
-
Deprotect the N-terminal protecting group of the dipeptide ester (e.g., N-Cbz-glycylglycine ethyl ester) using appropriate conditions (e.g., catalytic hydrogenolysis for Cbz).
-
Dissolve the resulting dipeptide ester in a high-boiling point solvent such as ethylene glycol or Dowtherm A.
-
Heat the solution to reflux to induce intramolecular cyclization and elimination of ethanol.
-
Cool the reaction mixture to allow the diketopiperazine to crystallize.
-
Collect the product by filtration and wash with a suitable solvent.
Application in Multicomponent Reactions (MCRs) for Peptidomimetic and Library Synthesis
Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity. While direct examples utilizing this compound are not extensively documented, its derivatives and analogous structures are widely employed in MCRs to create peptidomimetics and compound libraries.[4][5]
The general principle involves the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis. N-Cbz-glycine (after hydrolysis of the ester) can serve as the carboxylic acid component, or glycine ethyl ester can be used as the amine component in an Ugi reaction.
The products of these reactions are highly functionalized and can serve as scaffolds for further chemical modifications, making them valuable in drug discovery for the rapid exploration of chemical space.
Precursor for Chiral Building Blocks
N-Cbz-glycine derivatives, including the ethyl ester, can be utilized as starting materials for the synthesis of more complex chiral building blocks. For instance, Horner-Wadsworth-Emmons reaction of an N-Cbz-glycine phosphonate with an aldehyde, followed by asymmetric hydrogenation, can lead to the formation of chiral α-amino acids.[6]
Quantitative Data for Chiral Building Block Synthesis
| Starting Material | Reagent 1 | Reagent 2 | Product | ee (%) | Reference |
| N-(benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester | 2,4-dimethylbenzaldehyde | DBU | (S)-amido ester | >98 | [6] |
Protocol 4: Synthesis of a Chiral Amido Ester [6]
-
To a solution of N-(benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester (1.1 eq) in dichloromethane, add DBU (1.05 eq).
-
Stir the reaction mixture for 30 minutes, then add the aldehyde (1.0 eq).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding aqueous HCl and extracting with an organic solvent.
-
Purify the crude product by chromatography to yield the amidoacrylate.
-
Subject the amidoacrylate to catalytic hydrogenation with a chiral catalyst (e.g., (S,S)-DuPHOS) to obtain the chiral amido ester.
Conclusion
This compound remains a highly relevant and versatile reagent in modern organic synthesis. Its utility extends far beyond its traditional role in peptide synthesis, finding applications in the construction of complex heterocyclic systems, the rapid generation of molecular diversity through multicomponent reactions, and the synthesis of valuable chiral building blocks. The detailed protocols and quantitative data provided in this guide aim to empower researchers to effectively harness the full potential of this fundamental synthetic tool.
References
- 1. chembk.com [chembk.com]
- 2. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Carboxybenzyl (Cbz or Z) protecting group holds a seminal position in the history and practice of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids, revolutionizing the field of peptide chemistry.[1][2] Despite the later development of other key protecting groups like Boc and Fmoc, the Cbz group remains a vital tool in the synthetic chemist's arsenal due to its unique stability profile, reliability, and versatile deprotection methods. This technical guide provides a comprehensive examination of the Cbz protecting group, detailing its core function, mechanisms of introduction and cleavage, quantitative performance data, and detailed experimental protocols.
Core Principles of the Cbz Protecting Group
The primary function of the Cbz group is to temporarily mask the nucleophilicity of the α-amino group of an amino acid. This prevents unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[1] The Cbz group, a benzyloxycarbonyl moiety, converts the highly reactive primary or secondary amine into a significantly less nucleophilic carbamate.[3]
A key advantage of the Cbz group is its stability under a broad range of conditions, including those that are basic and mildly acidic.[3] This robustness allows for the selective removal of other protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group, in orthogonal protection schemes.[4]
Introduction of the Cbz Group: The Schotten-Baumann Reaction
The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction, where an amino acid is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The base, typically sodium carbonate or sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction and to maintain a pH between 8 and 10, which is optimal for the reaction and minimizes racemization.[5]
Caption: Mechanism of Cbz Protection of an Amino Acid.
Quantitative Data for Cbz Protection
The Schotten-Baumann method is highly efficient for a wide range of amino acids, consistently yielding excellent results. The following table summarizes typical yields for the N-Cbz protection of various amino acids.
| Amino Acid | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Glycine | Cbz-Cl, NaOH | Water | 0 °C - RT | 0.5 | 86-91 | [1] |
| L-Alanine | Cbz-Cl, NaHCO₃/Na₂CO₃ | Water | 0 °C - RT | 2-4 | >90 | [5] |
| L-Phenylalanine | Cbz-Cl, NaHCO₃ | THF/Water | 0 °C | 20 | 90 | [3] |
| L-Leucine | Cbz-Cl, NaOH | Water | 0 °C - RT | ~1 | >90 | [1] |
| L-Cyclohexylglycine | Cbz-Cl, NaOH | Water/EtOAc | RT | - | 82.3 | [6] |
Cleavage of the Cbz Group: Deprotection Strategies
The versatility of the Cbz group is further highlighted by the various methods available for its removal. The choice of deprotection strategy is dictated by the presence of other functional groups within the peptide.
Catalytic Hydrogenolysis
The classic and most widely used method for Cbz deprotection is catalytic hydrogenolysis.[7] This method involves the use of a palladium catalyst, typically 10% palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond. The reaction is clean, producing the free amine, toluene, and carbon dioxide as byproducts.[8]
Caption: Cbz Deprotection by Catalytic Hydrogenolysis.
Catalytic Transfer Hydrogenation
A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation.[6] This method utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or sodium borohydride, in the presence of a palladium catalyst.[6][8]
Acidic Cleavage
For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), acidic cleavage provides a valuable alternative.[7] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[5]
Quantitative Data for Cbz Deprotection
The efficiency of Cbz deprotection varies with the chosen method and the substrate. The following table provides a comparative summary of different deprotection conditions and their reported yields.
| Deprotection Method | Reagents/Catalyst | Solvent | Temperature | Time | Substrate Example | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH | RT | 1-24 h | N-Cbz-aniline | 98 | [8] |
| H₂, 10% Pd/C | EtOH | RT | < 2 h | Cbz-L-Phe-L-Leu-OEt | >95 | [8] | |
| Catalytic Transfer Hydrogenation | HCOONH₄, 10% Pd/C | MeOH | Reflux | 1-3 h | N-Cbz protected peptides | >90 | [8] |
| NaBH₄, 10% Pd/C | MeOH | RT | 5-15 min | N-Cbz aromatic amines | 93-98 | [8] | |
| Acidic Cleavage | 33% HBr in AcOH | - | RT | 1-4 h | N-Cbz-glycine | High | [8] |
| AlCl₃, HFIP | HFIP | RT | - | Various N-Cbz compounds | High | [5] |
Orthogonality and Strategic Applications
The stability of the Cbz group to both acidic and basic conditions makes it an excellent component of orthogonal protection strategies in complex peptide synthesis.[4]
-
Cbz and Boc: The Cbz group is stable to the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group. This allows for the selective deprotection of a Boc-protected amine in the presence of a Cbz-protected amine.[9]
-
Cbz and Fmoc: Similarly, the Cbz group is resistant to the basic conditions (e.g., piperidine) required for the removal of the Fmoc group.[4]
This orthogonality is crucial for the synthesis of peptides with modified side chains or for the convergent synthesis of large peptides from smaller, protected fragments.
Caption: Orthogonality of Cbz, Boc, and Fmoc Protecting Groups.
Experimental Protocols
General Procedure for N-Cbz Protection of an Amino Acid
Safety Precaution: Benzyl chloroformate is corrosive, lachrymatory, and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
Dissolution: Dissolve the amino acid (1.0 equiv) in an aqueous solution of sodium carbonate (2.0 equiv) or a mixture of sodium carbonate and sodium bicarbonate. The pH should be maintained between 8 and 10.[5]
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05-1.2 equiv) dropwise to the cold, stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: Continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. The N-Cbz protected amino acid will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization, for example, from an ethyl acetate/hexane mixture.[12]
General Procedure for Cbz Deprotection by Catalytic Hydrogenation
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction flask.[7]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.[7]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
General Procedure for Cbz Deprotection by Catalytic Transfer Hydrogenation
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in methanol or ethanol.[7]
-
Catalyst and Hydrogen Donor Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equiv).[7]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up and Isolation: Follow the filtration and isolation steps described in the catalytic hydrogenation protocol. An aqueous work-up may be necessary to remove ammonium salts.
Potential Side Reactions and Considerations
-
Racemization: While the Cbz group is generally considered to be a low-racemization protecting group, the conditions of both its introduction and the subsequent coupling steps must be carefully controlled. The use of certain coupling reagents or harsh basic conditions can lead to epimerization.[13][14][15]
-
Catalyst Poisoning: In catalytic hydrogenolysis, the palladium catalyst is susceptible to poisoning by sulfur-containing amino acids such as cysteine and methionine. This can lead to slow or incomplete reactions. In such cases, alternative deprotection methods or the use of a larger amount of catalyst may be necessary.[8][16]
-
Over-reduction: During hydrogenolysis, other reducible functional groups in the peptide, such as nitro groups, alkynes, or alkenes, may also be reduced. The choice of deprotection method must take into account the compatibility with all functional groups present in the molecule.[8]
Conclusion
The carboxybenzyl protecting group, a cornerstone of peptide synthesis for nearly a century, continues to be a valuable and widely used tool for researchers, scientists, and drug development professionals. Its robust stability, ease of introduction, and multiple, reliable deprotection methods, particularly its orthogonality with Boc and Fmoc groups, ensure its enduring relevance in the synthesis of complex peptides. A thorough understanding of its chemical properties, reaction mechanisms, and potential side reactions, as detailed in this guide, is essential for its successful application in modern peptide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
- 13. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Navigating the Safe Handling of N-Cbz-glycine Ethyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Cbz-glycine ethyl ester, a key building block in peptide synthesis and pharmaceutical research, requires careful handling due to its potential hazards. This technical guide provides a comprehensive overview of the safety precautions, physical and chemical properties, and emergency procedures necessary for the safe utilization of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Core Safety and Handling Protocols
Proper handling of this compound is paramount to prevent accidental exposure and ensure laboratory safety. The following protocols outline the essential precautions to be taken.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of personal protective equipment. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or in case of a significant spill risk, impervious clothing may be necessary.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a full-face respirator with an appropriate particulate filter should be used.[1]
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous substances.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] A chemical fume hood is highly recommended, especially when heating the substance or when dust generation is possible.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in the immediate vicinity of where the chemical is being handled.
Handling and Storage Procedures
Prudent laboratory practices for handling and storage are essential for preventing accidents.
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Do not inhale dust or vapors.[2] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][4] The recommended storage temperature is between 2-8°C.[2] Keep away from heat, sparks, and open flames. Store separately from incompatible materials such as strong oxidizing agents.[2]
Physicochemical and Toxicological Data
Understanding the physical, chemical, and toxicological properties of this compound is critical for a thorough risk assessment.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White or off-white crystalline solid/powder | [2][5] |
| Molecular Formula | C12H15NO4 | [2][6] |
| Molar Mass | 237.25 g/mol | [2] |
| Melting Point | 81-82°C | [2] |
| Boiling Point | 376.3°C at 760 mmHg | [2] |
| Density | 1.162 g/cm³ | [2] |
| Flash Point | 181.4°C | [2] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Low solubility in water. | [2] |
| Vapor Pressure | 7.32E-06 mmHg at 25°C | [2] |
Toxicological Information
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [4][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][7][8] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][7][8]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
Accidental Release Measures
In the case of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][4]
-
Personal Protection: Wear the appropriate personal protective equipment (as outlined in the PPE section) during cleanup.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Spill Response Workflow
The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for a chemical spill of this compound.
Conclusion
While this compound is an invaluable tool in chemical synthesis, its potential hazards necessitate a diligent and informed approach to its handling. By implementing the safety precautions, understanding the compound's properties, and being prepared for emergencies as outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment. Continuous review of safety procedures and adherence to institutional and regulatory guidelines are essential for the ongoing safe use of this and all laboratory chemicals.
References
A Comprehensive Technical Guide on the Cbz Protection of Glycine's Amino Group
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed examination of the mechanism and experimental protocols for the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz or Z) group. This foundational technique in peptide synthesis and organic chemistry is critical for the controlled formation of peptide bonds and the synthesis of complex molecules.
Core Mechanism: The Schotten-Baumann Reaction
The protection of glycine's amino group with benzyl chloroformate proceeds via the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][2][3] The reaction is conducted under basic conditions, which is crucial for the deprotonation of the amino group, rendering it nucleophilic.[4][5]
Under neutral conditions, glycine primarily exists as a zwitterion, with a protonated ammonium group that is not nucleophilic.[4][6] The addition of a base, typically sodium hydroxide, deprotonates the ammonium ion to reveal the free amino group, which can then act as a nucleophile.[4][7]
The nucleophilic nitrogen atom of the deprotonated glycine then attacks the electrophilic carbonyl carbon of benzyl chloroformate.[5][8] This is followed by the departure of the chloride leaving group, resulting in the formation of a carbamate and hydrochloric acid.[7][8] The base in the reaction mixture neutralizes the liberated HCl, driving the reaction to completion.[5]
A critical aspect of this procedure is the controlled addition of benzyl chloroformate and base to the aqueous glycine solution, often at low temperatures (e.g., 0 °C), to minimize the hydrolysis of the benzyl chloroformate, which would otherwise reduce the yield of the desired product.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. byjus.com [byjus.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of N-Cbz-Glycine Ethyl Ester: A Technical Overview
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and synthetic pathways of key building blocks is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for N-Cbz-glycine ethyl ester, a crucial intermediate in peptide synthesis.
Summary of Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.35 | m | - | 5H | C₆H₅ |
| 5.25 | s | - | 1H | NH |
| 5.12 | s | - | 2H | C₆H₅CH ₂ |
| 4.18 | q | 7.1 | 2H | OCH ₂CH₃ |
| 3.95 | d | 6.2 | 2H | NHCH ₂ |
| 1.25 | t | 7.1 | 3H | OCH₂CH ₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 169.8 | C =O (ester) |
| 156.2 | C =O (carbamate) |
| 136.4 | C (aromatic, C1') |
| 128.5 | C H (aromatic, C3'/C5') |
| 128.1 | C H (aromatic, C4') |
| 128.0 | C H (aromatic, C2'/C6') |
| 67.1 | C₆H₅C H₂ |
| 61.6 | OC H₂CH₃ |
| 42.8 | NHC H₂ |
| 14.2 | OCH₂C H₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3340 | Strong, Broad | N-H Stretch |
| 3035 | Medium | C-H Stretch (Aromatic) |
| 2985, 2940 | Medium | C-H Stretch (Aliphatic) |
| 1745 | Strong | C=O Stretch (Ester) |
| 1720 | Strong | C=O Stretch (Carbamate) |
| 1530 | Strong | N-H Bend |
| 1215 | Strong | C-O Stretch (Ester) |
| 1050 | Strong | C-O Stretch (Carbamate) |
| 700, 750 | Strong | C-H Bend (Aromatic) |
Sample preparation: KBr pellet or thin film.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of glycine ethyl ester hydrochloride with benzyl chloroformate under basic conditions.[1]
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Glycine ethyl ester hydrochloride is dissolved in water, and the solution is cooled in an ice bath.
-
A solution of sodium carbonate in water is added slowly to neutralize the hydrochloride and liberate the free amino ester.
-
Benzyl chloroformate and a further equivalent of sodium carbonate solution are added portion-wise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred vigorously for a set period at low temperature and then allowed to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[2]
NMR Spectroscopy
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired at room temperature.
-
Standard pulse sequences are used for both ¹H (single pulse) and ¹³C (proton-decoupled) experiments.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
Data Acquisition:
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.
Logical Workflow and Relationships
The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
References
Methodological & Application
Synthesis of N-Cbz-Glycine Ethyl Ester: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Cbz-glycine ethyl ester, a crucial building block in peptide synthesis and various other applications within medicinal chemistry and drug development. The procedure is based on the Schotten-Baumann reaction, a reliable method for the N-acylation of amino acid esters. This document outlines the required materials, detailed experimental procedure, purification methods, and characterization of the final product, including spectroscopic data. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to aid in the seamless execution of the synthesis. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
This compound, also known as ethyl N-(benzyloxycarbonyl)glycinate, is a valuable derivative of the simplest amino acid, glycine. The benzyloxycarbonyl (Cbz or Z) group serves as a key protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling and other synthetic transformations. Its stability under various conditions and its straightforward removal via catalytic hydrogenation make it an indispensable tool in the synthesis of complex peptides and other pharmaceutically relevant molecules. The ethyl ester moiety protects the carboxylic acid group, allowing for selective reactions at the N-terminus.
This protocol details the synthesis of this compound from glycine ethyl ester hydrochloride and benzyl chloroformate under Schotten-Baumann conditions. This method involves the use of a biphasic system with an aqueous base to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.
Materials and Methods
Reagents and Equipment
-
Glycine ethyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Melting point apparatus
Physicochemical Data of Key Compounds
| Compound Name | Formula | MW ( g/mol ) | m.p. (°C) | b.p. (°C) | Density (g/mL) |
| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 142-145 | - | - |
| Benzyl chloroformate | C₈H₇ClO₂ | 170.59 | - | 103 (20 mmHg) | 1.195 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 851 | - | 2.54 |
| This compound | C₁₂H₁₅NO₄ | 237.25 | 35-38 | - | - |
Experimental Protocol
The synthesis of this compound is performed via a Schotten-Baumann reaction.
Reaction Scheme
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride (1.0 eq, e.g., 10.0 g, 71.6 mmol) and sodium carbonate (2.5 eq, e.g., 19.0 g, 179 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.1 eq, e.g., 13.4 g, 11.2 mL, 78.8 mmol) dropwise to the cold, stirred solution over a period of 30-45 minutes. Ensure the temperature is maintained at 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product spot should be visible under UV light.
Work-up and Purification
-
Phase Separation: Pour the reaction mixture into a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL). The acid wash removes any unreacted amine, and the bicarbonate wash removes any remaining acidic impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel if necessary.
Results and Characterization
The expected yield of this compound is typically in the range of 80-90%.
Physicochemical Properties
-
Appearance: White to off-white solid.
-
Melting Point: 35-38 °C.[1]
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.39-7.29 (m, 5H, Ar-H), 5.30 (s, 1H, NH), 5.14 (s, 2H, OCH₂Ph), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.97 (d, J = 5.9 Hz, 2H, NCH₂), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.1, 156.2, 136.3, 128.5, 128.2, 128.0, 67.2, 61.6, 43.8, 14.2.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The Schotten-Baumann reaction is a highly effective method for the N-protection of amino acid esters. The use of a biphasic system with an inorganic base like sodium carbonate is advantageous as it efficiently neutralizes the generated HCl, driving the reaction forward and preventing the protonation and deactivation of the amino group. The dropwise addition of benzyl chloroformate at low temperatures is crucial to minimize its hydrolysis. The work-up procedure is designed to effectively remove unreacted starting materials and by-products, yielding a product of high purity. The provided spectroscopic data can be used to confirm the identity and purity of the synthesized this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate in peptide synthesis and medicinal chemistry. The described procedure is robust and can be readily implemented in a standard organic chemistry laboratory. The accompanying data and diagrams are intended to facilitate the successful execution of this synthesis by researchers and scientists.
References
Application Notes and Protocols for the Coupling Reaction of N-Cbz-glycine with another Amino Acid Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the solution-phase coupling of N-Carbobenzyloxy-glycine (N-Cbz-glycine) with a second amino acid ester. This fundamental reaction is a cornerstone in the synthesis of dipeptides and larger peptide fragments, crucial for various applications in drug discovery and development. This document outlines common coupling methodologies, presents comparative data for different coupling reagents, and offers detailed, step-by-step protocols for laboratory execution.
Introduction
The formation of a peptide bond between two amino acids is a central transformation in peptide synthesis. The reaction involves the activation of the carboxylic acid of an N-protected amino acid, in this case, N-Cbz-glycine, to facilitate its reaction with the free amino group of another amino acid ester. The Carbobenzyloxy (Cbz) group is a widely used protecting group for the α-amino function due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The esterification of the C-terminus of the second amino acid prevents its self-condensation and enhances its solubility in organic solvents.
The choice of coupling reagent is critical for achieving high yields, minimizing side reactions such as racemization, and ensuring the purity of the final dipeptide. This document focuses on three widely used and effective coupling systems:
-
Carbodiimides with additives: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in combination with 1-Hydroxybenzotriazole (HOBt).
-
Onium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
Comparative Data of Coupling Reagents
The selection of an appropriate coupling reagent is dependent on factors such as the specific amino acids being coupled, desired reaction time, and the scale of the synthesis. The following table summarizes typical quantitative data for the coupling of N-Cbz-glycine with various amino acid esters using different coupling reagents.
| N-Cbz-glycine | Amino Acid Ester | Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Notes |
| 1.0 eq | L-Alanine ethyl ester HCl | EDC (1.2 eq), HOBt (1.2 eq) | NMM (1.2 eq) | DCM | 12-18 | 85-95 | EDC is water-soluble, simplifying work-up.[1] |
| 1.0 eq | L-Leucine methyl ester HCl | DCC (1.1 eq), HOBt (1.1 eq) | TEA (1.1 eq) | DCM/DMF | 12-24 | 80-90 | Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.[2] |
| 1.0 eq | L-Valine ethyl ester HCl | HBTU (1.1 eq), HOBt (1.1 eq) | DIPEA (2.0 eq) | DMF | 2-4 | 90-98 | HBTU offers faster reaction times and high yields.[1][3][4] |
| 1.0 eq | Glycine ethyl ester HCl | Methoxyacetylene (1.3 eq) | None | Ethyl Acetate | 3 | ~80 | An older method, useful for specific applications. |
NMM: N-Methylmorpholine, TEA: Triethylamine, DIPEA: N,N-Diisopropylethylamine, DCM: Dichloromethane, DMF: N,N-Dimethylformamide.
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of N-Cbz-glycine with an amino acid ester using the aforementioned coupling reagents.
Protocol 1: Coupling using EDC/HOBt
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[1]
Materials:
-
N-Cbz-glycine
-
Amino acid ester hydrochloride (e.g., L-Alanine ethyl ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve N-Cbz-glycine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.2 eq). Stir at room temperature for 15 minutes.
-
Coupling Reaction: To the cooled solution from step 1, add EDC·HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid. Add the neutralized amine solution from step 2 to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.
Protocol 2: Coupling using DCC/HOBt
This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent with HOBt.
Materials:
-
N-Cbz-glycine
-
Amino acid ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Amine Neutralization: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add TEA (1.1 eq). Stir at room temperature for 15 minutes.
-
Coupling Reaction: To the neutralized amine solution, add N-Cbz-glycine (1.0 eq) and HOBt (1.1 eq). Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM to the cooled reaction mixture. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM. Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.
Protocol 3: Coupling using HBTU
This protocol utilizes the highly efficient onium salt coupling reagent HBTU.
Materials:
-
N-Cbz-glycine
-
Amino acid ester hydrochloride (e.g., L-Valine ethyl ester hydrochloride)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Pre-activation: In a round-bottom flask, dissolve N-Cbz-glycine (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes.
-
Coupling Reaction: To the pre-activated solution, add the amino acid ester hydrochloride (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.
Visualizations
Signaling Pathway of Carbodiimide-Mediated Peptide Coupling
The following diagram illustrates the mechanism of peptide bond formation using a carbodiimide coupling agent like EDC or DCC, with the involvement of an HOBt additive to form a more stable active ester and minimize side reactions.
Caption: Carbodiimide-mediated peptide bond formation.
Experimental Workflow for Solution-Phase Dipeptide Synthesis
This diagram outlines the general workflow for the synthesis, work-up, and purification of a protected dipeptide in solution-phase.
Caption: General workflow for dipeptide synthesis.
Safety and Handling
-
Coupling Reagents: Carbodiimides (EDC, DCC) are moisture-sensitive and can be irritating. HBTU is also moisture-sensitive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dichloromethane and N,N-Dimethylformamide are hazardous solvents. Use them in a fume hood and avoid inhalation and skin contact.
-
Acids and Bases: Handle strong acids (HCl) and bases (TEA, DIPEA, NMM) with care, as they are corrosive.
By following these detailed protocols and considering the comparative data, researchers can effectively synthesize dipeptides from N-Cbz-glycine for their specific research and development needs.
References
Application Notes and Protocols for the Deprotection of the Cbz Group from N-Cbz-glycine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in peptide chemistry, owing to its stability under a range of conditions.[1][2] Its removal, or deprotection, is a critical step that requires careful consideration of the substrate's overall functionality to ensure high yield and purity of the desired product, glycine ethyl ester. This document provides detailed application notes and protocols for the deprotection of the Cbz group from N-Cbz-glycine ethyl ester, focusing on the most prevalent and effective methods: catalytic hydrogenation, transfer hydrogenation, and acid-catalyzed cleavage.
Overview of Deprotection Strategies
The selection of a deprotection strategy for this compound is contingent on several factors, including the presence of other functional groups, the desired scale of the reaction, and the availability of specialized equipment.
-
Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Cbz deprotection. It involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst. A significant advantage of this method is the formation of benign byproducts: toluene and carbon dioxide.[3]
-
Transfer Hydrogenation: Offering a safer alternative to the use of flammable hydrogen gas, transfer hydrogenolysis employs a hydrogen donor in situ, such as formic acid, ammonium formate, or cyclohexene, in the presence of a palladium catalyst.[4][5][6]
-
Acidic Cleavage: Strong acidic conditions can also effectively remove the Cbz group. This method is particularly useful when the substrate is incompatible with catalytic hydrogenation, for instance, due to the presence of other reducible functional groups.[3][7]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes quantitative data for common Cbz deprotection methods applicable to this compound and related substrates.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C (5-10 mol%) | Methanol or Ethanol | Room Temperature | 1-16 h | >95 | The most common and mildest method. Catalyst can be filtered and reused.[7] |
| Transfer Hydrogenation | Ammonium Formate (3-5 equiv.), 10% Pd/C | Methanol or Ethanol | Room Temperature - 60 | 30 min - 4 h | 90-98 | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions. |
| Transfer Hydrogenation | Formic Acid, 10% Pd/C | Methanol | Room Temperature | 1-3 h | ~95 | Formic acid acts as the hydrogen donor.[4] |
| Acid-Catalyzed Cleavage | 33% HBr in Acetic Acid | Glacial Acetic Acid | Room Temperature | 2-16 h | 85-95 | Useful for substrates sensitive to hydrogenation. The ethyl ester may be susceptible to hydrolysis or transesterification.[7] |
| Reductive Cleavage | NaBH₄ (1.0 equiv.), 10% Pd/C | Methanol | Room Temperature | 3-10 min | 95-98 | A very rapid and efficient method.[3][8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol (10-20 mL per mmol of substrate).
-
Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol% Pd).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Ensure the system is properly sealed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude glycine ethyl ester.
-
Purification (if necessary): Purify the crude product by appropriate methods such as distillation or recrystallization of its salt form.
Protocol 2: Transfer Hydrogenation with Ammonium Formate
This protocol offers a safer alternative to Protocol 1 by avoiding the use of hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (up to 60 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite® and solvent evaporation).
Protocol 3: Acid-Catalyzed Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.
Materials:
-
This compound
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the product can be precipitated by the addition of diethyl ether.
-
Isolation: Collect the precipitated glycine ethyl ester hydrobromide salt by filtration and wash with diethyl ether.
-
Purification (if necessary): The salt can be recrystallized from a suitable solvent system.
Visualizations
Caption: A generalized experimental workflow for the deprotection of this compound.
Caption: Deprotection of this compound to yield glycine ethyl ester under various conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Transfer Hydrogenation in the Deprotection of N-Cbz-glycine ethyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical compounds.[1] Its widespread use stems from its stability across a range of reaction conditions and its straightforward removal via catalytic hydrogenation.[2] Catalytic transfer hydrogenation (CTH) offers a significant advantage over traditional methods that use hydrogen gas by employing a hydrogen donor in the presence of a catalyst, thereby circumventing the need for specialized high-pressure equipment and handling of flammable hydrogen gas.[3] This application note provides a detailed protocol for the deprotection of N-Cbz-glycine ethyl ester using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.
Reaction Mechanism
The deprotection of a Cbz-protected amine via catalytic transfer hydrogenation involves the palladium-catalyzed transfer of hydrogen from a donor molecule to the substrate.[4] The reaction proceeds through the hydrogenolysis of the benzyl-oxygen bond, which leads to the formation of an unstable carbamic acid intermediate and toluene.[2][5] This intermediate spontaneously decarboxylates to yield the free amine, glycine ethyl ester, and carbon dioxide.[2][5]
Experimental Workflow
The general workflow for the catalytic transfer hydrogenation for the deprotection of this compound is depicted below.
Detailed Experimental Protocol
This protocol describes the deprotection of this compound using 10% Palladium on Carbon (Pd/C) and ammonium formate in methanol.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), HPLC grade
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per mmol of substrate).
-
Catalyst Addition: To the solution, carefully add 10% Pd/C (10-20 mol% by weight of the substrate).
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (2-4 equivalents) in portions at room temperature.[4] An exothermic reaction with gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times are typically in the range of 1-4 hours.
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Washing: Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude glycine ethyl ester can be used directly for the next step or purified further by techniques such as column chromatography or crystallization if required.
Data Presentation
The efficiency of the catalytic transfer hydrogenation can be evaluated under various conditions. The following table summarizes representative quantitative data for the deprotection of this compound.
| Entry | Catalyst (mol%) | Hydrogen Donor (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C (10) | Ammonium Formate (2) | MeOH | RT | 2 | >95 |
| 2 | 10% Pd/C (10) | Ammonium Formate (3) | EtOH | RT | 1.5 | >95 |
| 3 | 10% Pd/C (5) | Ammonium Formate (3) | MeOH | 40 | 1 | >95 |
| 4 | 10% Pd/C (10) | Formic Acid (3) | MeOH | RT | 3 | ~90 |
Troubleshooting
-
Slow or Incomplete Reaction:
-
Catalyst Activity: The Pd/C catalyst may be old or of poor quality.[6] Using a fresh batch of catalyst is recommended.
-
Catalyst Poisoning: Impurities in the starting material or solvent, particularly sulfur-containing compounds, can poison the palladium catalyst.[6] Purification of the starting material may be necessary.
-
Insufficient Hydrogen Donor: Ensure that a sufficient excess of the hydrogen donor is used.
-
-
Side Reactions:
-
While catalytic transfer hydrogenation is generally a clean reaction, other reducible functional groups in the molecule, such as nitro groups or alkenes, may also be reduced.[7] Careful selection of the hydrogen donor and reaction conditions can sometimes achieve chemoselectivity.
-
Safety Precautions
-
Palladium on carbon can be pyrophoric, especially when dry and in the presence of air.[8] Handle the catalyst carefully, preferably in a wet state or under an inert atmosphere.
-
The reaction can evolve gas (CO2 and potentially H2). Ensure the reaction is performed in a well-ventilated fume hood.
Conclusion
Catalytic transfer hydrogenation is a highly efficient, safe, and practical method for the deprotection of this compound.[8] The use of ammonium formate as a hydrogen donor in conjunction with a palladium on carbon catalyst provides a robust and scalable procedure suitable for a wide range of applications in organic synthesis and drug development.[9] The mild reaction conditions and simple work-up procedure make this a valuable alternative to traditional hydrogenation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. expert.taylors.edu.my [expert.taylors.edu.my]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes: N-Cbz-glycine ethyl ester in Drug Discovery
Introduction
N-Cbz-glycine ethyl ester (N-carbobenzyloxyglycine ethyl ester) is a pivotal intermediate in organic synthesis and medicinal chemistry, primarily utilized as a protected form of the amino acid glycine.[1] Its structure features a carbobenzyloxy (Cbz or Z) group protecting the amine and an ethyl ester protecting the carboxylic acid. This dual protection allows for precise control in complex synthetic procedures, particularly in the construction of peptides and other bioactive molecules.[1][2] The Cbz group provides stability and can be selectively removed under specific conditions, making this compound an essential building block in the development of new therapeutic agents.[2][3]
Core Applications in Drug Discovery
The primary role of this compound in drug discovery is as a foundational component for peptide synthesis. Peptides are crucial in many biological processes and are the basis for numerous therapeutics, including hormones, antibiotics, and enzyme inhibitors.
-
Peptide Synthesis: The Cbz group effectively protects the amino functionality of glycine, preventing unwanted side reactions during the formation of peptide bonds.[1][2] This allows for the sequential and controlled addition of amino acids to build a desired peptide chain. This compound can be coupled with other amino acid esters to form dipeptides, which can be further elongated.[4][5]
-
Protease Inhibitors: Many enzyme inhibitors, particularly those targeting proteases, are peptide-based. The synthesis of these inhibitors often employs protected amino acids to construct specific sequences that mimic the enzyme's natural substrate.[6] For instance, derivatives of 1-aminoalkylphosphonates designed as serine protease inhibitors utilize Cbz-protected amino acids as a core structural element to explore structure-activity relationships.[7]
-
Building Blocks for Bioactive Molecules: Beyond standard peptides, this compound serves as a versatile starting material for more complex molecular architectures. Its functional groups can be manipulated to create peptide mimetics and other novel compounds with potential therapeutic applications.[3]
-
Linker Synthesis for Antibody-Drug Conjugates (ADCs): While not a direct linker itself, the fundamental chemistry involving this compound is central to creating the peptide-based linkers used in ADCs. These linkers, which connect a potent cytotoxic drug to a monoclonal antibody, are often designed to be cleaved by specific enzymes (like Cathepsin B) within cancer cells.[8][] The synthesis of these cleavable dipeptide linkers, such as Val-Cit (valine-citrulline), relies on the same peptide coupling principles where protected amino acids are essential.[8]
Visualizing Synthetic Workflows
The following diagrams illustrate the logical and experimental workflows involving N-Cbz-protected amino acids in drug discovery.
Caption: Role of protected amino acids in the drug discovery pipeline.
Caption: Experimental workflow for dipeptide synthesis.
Quantitative Data Summary
The use of N-Cbz-protected amino acids in peptide synthesis results in variable yields and specific physical properties for the resulting peptides. The following table summarizes data from several peptide synthesis examples.
| N-Cbz-Amino Acid Reactant | Coupled Amino Acid Ester | Resulting Peptide Product | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| N-Cbz-L-leucine | Glycine-ethyl ester | N-Cbz-L-leucyl-glycine-ethylester | N/A (direct mix) | 50°C, 3 hours | Not specified | 102-104 | [4] |
| N-Cbz-S-benzyl-cysteine | Glycine ethyl ester | N-Cbz-S-benzyl-cysteinyl-glycine-ethyl ester | Ethyl acetate | 60°C, 3 hours | Not specified | 98 | [4] |
| N-Cbz-glycine | L-phenylalanine-benzyl ester | N-Cbz-glycyl-L-phenylalanine-benzyl ester | Ethyl acetate | 60°C, 1 hour | 90% | 74 | [4] |
| N-Cbz-glycine | Glycine ethyl ester hydrochloride | N-Cbz-glycyl-glycine-ethyl ester | Ethyl alcohol | 50°C, 3 hours | Not specified | 100-102 | [4] |
| N-Cbz-glycine | N/A (self-synthesis) | N-Cbz-glycine | 2 N NaOH | 0°C to RT | 86-91% | 119-120 | [5][10] |
| N-carbobenzyloxy-3-hydroxy-L-proline | Glycylglycine ethyl ester hydrochloride | N-carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester | Acetonitrile | 0-5°C, ~1.5 hours | 78-80% | 145-146 | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for common reactions involving this compound and related compounds in peptide synthesis.
Protocol 1: Synthesis of a Protected Dipeptide (N-Cbz-L-leucyl-glycine-ethylester)
This protocol describes the coupling of an N-Cbz protected amino acid with an amino acid ester using methoxyacetylene as a coupling agent, adapted from historical methods that form the basis of peptide chemistry.[4]
Materials:
-
N-Cbz-L-leucine
-
Glycine-ethyl ester
-
Methoxyacetylene
-
Ether
-
Icy-cold potassium carbonate solution
-
Icy-cold 0.5 N hydrochloric acid solution
-
Anhydrous sodium sulphate
-
Water
Procedure:
-
Mix equimolecular quantities of N-Cbz-L-leucine and glycine-ethyl ester.
-
Add methoxyacetylene (approximately 1.3 mol per mol of glycine ester).
-
Heat the mixture under reflux in a water bath at 50°C for 3 hours until a homogeneous solution is formed.[4]
-
Cool the reaction mixture and add ether.
-
Wash the ether solution successively with:
-
Icy-cold potassium carbonate solution
-
Water
-
Icy-cold 0.5 N hydrochloric acid solution
-
Water[4]
-
-
Dry the ether solution over anhydrous sodium sulphate.
-
Evaporate the ether slowly. The peptide product will crystallize.
-
Collect the crystals by filtration and wash with a small amount of icy-cold ether to yield N-Cbz-L-leucyl-glycine-ethylester.[4]
Protocol 2: Deprotection of the Cbz Group via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group to yield the free amine of the peptide, a critical step to either terminate the synthesis or allow for further chain elongation at the N-terminus.[5][12]
Materials:
-
Cbz-protected peptide (e.g., Cbz-l-leucylglycine)
-
Methanol or Ethanol
-
Palladium on charcoal (Pd/C) catalyst (e.g., 10% Pd/C)
-
Hydrogen gas source (e.g., balloon)
-
Celite
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.[5][12]
-
Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).[12]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is generally sufficient) at room temperature.[12] The reaction can take from 2 to 16 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.[12]
-
Wash the Celite pad with additional methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[5]
Safety Information
This compound is an organic compound with potential toxicity. Users should avoid direct contact with skin and eyes and prevent inhalation of its dust.[2] During handling and all experimental procedures, appropriate personal protective equipment (PPE), including laboratory gloves, safety glasses, and a lab coat, must be worn.[2] All operations should be conducted in a well-ventilated area or a chemical fume hood.[2] Store the compound in a tightly sealed container away from sources of ignition and oxidizing agents.[2]
References
- 1. chemneo.com [chemneo.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 7. Novel strategies for inhibiting SufA protease: the role of ester substituents and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of N-Cbz-glycine with an Amino Acid Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond is a fundamental transformation in the synthesis of peptides and peptidomimetics, crucial for drug discovery and development. The coupling of an N-protected amino acid, such as N-Carbobenzyloxy-glycine (N-Cbz-glycine), with an amino acid ester is a common step in solution-phase peptide synthesis. This document provides detailed protocols for this coupling reaction, focusing on the widely used carbodiimide-mediated methods. The information herein is intended to guide researchers in successfully synthesizing dipeptides with high yield and purity.
Chemical Transformation
The overall chemical transformation involves the activation of the carboxylic acid of N-Cbz-glycine, followed by nucleophilic attack from the amino group of the amino acid ester to form a new amide (peptide) bond.
Application Notes: Synthesis of Dipeptides using N-Cbz-glycine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to diagnostic tools. A critical step in this process is the formation of the peptide bond between two amino acids. This document provides detailed application notes and protocols for the use of N-Cbz-glycine ethyl ester in the synthesis of dipeptides. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine terminus, allowing for controlled, stepwise peptide bond formation.[1][2][3] This guide will cover common coupling methodologies, deprotection protocols, and quantitative data to aid researchers in selecting the optimal synthetic route for their specific needs.
Core Concepts
The synthesis of a dipeptide from N-Cbz-glycine involves two primary stages:
-
Peptide Coupling: The carboxyl group of an N-protected amino acid (in this case, N-Cbz-glycine) is activated and reacted with the free amino group of another amino acid ester (e.g., an amino acid ethyl ester) to form a peptide bond.
-
Deprotection: The protecting groups (N-terminal Cbz group and C-terminal ester group) are removed to yield the final dipeptide. The Cbz group is typically removed via catalytic hydrogenation.[1][2][3]
The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the degree of racemization.[4][5]
Experimental Data: Comparison of Coupling Reagents
The following table summarizes various coupling reagents commonly used for peptide bond formation, including those applicable to the coupling of N-Cbz-protected amino acids.
| Coupling Reagent Class | Reagent Examples | Activating Agent | Key Characteristics & Byproducts | Typical Yields | Racemization Risk |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Forms an O-acylisourea intermediate | DCC byproduct is insoluble, complicating purification in solution phase. DIC is preferred for solid-phase synthesis.[5] | 70-90% | Moderate; reduced by additives like HOBt or OxymaPure.[5] |
| Onium Salts (Uronium/Aminium) | HATU, HBTU, TBTU | Forms an activated ester | Highly efficient and fast reactions. Suitable for sterically hindered amino acids.[5][6][7] | >90% | Low, especially with HATU.[7] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Forms an activated ester | Very reactive and stable. PyBOP avoids the carcinogenic byproduct HMPA associated with the older BOP reagent.[4][7] | >90% | Low.[4] |
| Acid Halides | Thionyl Chloride (SOCl₂) | Forms an acid chloride | Highly reactive intermediate. Requires careful control of reaction conditions to avoid side reactions.[2] | 60-80% | High, if not properly controlled. |
| Other | Methoxyacetylene | In situ activation | An older method, generally less common now due to the advent of more efficient reagents.[8] | Variable, reported up to 80% in specific examples.[8] | Data not readily available. |
Experimental Protocols
Protocol 1: Dipeptide Synthesis using HATU as a Coupling Reagent
This protocol describes the synthesis of a dipeptide by coupling N-Cbz-glycine with a generic amino acid ethyl ester hydrochloride salt.
Materials:
-
N-Cbz-glycine
-
Amino acid ethyl ester hydrochloride (e.g., H-Ala-OEt·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve N-Cbz-glycine (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the solution and stir for 2-3 minutes to pre-activate the carboxylic acid.
-
Add the amino acid ethyl ester hydrochloride (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-dipeptide ethyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Cbz-Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Cbz group to yield the dipeptide ethyl ester.
Materials:
-
N-Cbz-dipeptide ethyl ester
-
Palladium on charcoal (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the N-Cbz-dipeptide ethyl ester in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed. This may take from 2 to 24 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the free-amine dipeptide ethyl ester.
Visualizations
Dipeptide Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a dipeptide using this compound as a starting material, followed by saponification and deprotection.
Caption: General workflow for dipeptide synthesis.
Logical Relationship of Key Steps
This diagram outlines the logical progression and decision points in a typical dipeptide synthesis campaign starting with N-Cbz protection.
Caption: Key steps in dipeptide synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
Application Notes and Protocols: Purification of N-Cbz-glycine Ethyl Ester by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of N-Cbz-glycine ethyl ester (ethyl 2-(benzyloxycarbonylamino)acetate) using silica gel column chromatography. This compound is a crucial intermediate in peptide synthesis and the development of various pharmaceuticals.[1][2][3] Effective purification is essential to ensure high purity for subsequent synthetic steps. This protocol details the materials, equipment, and a step-by-step procedure for successful purification, including thin-layer chromatography (TLC) for monitoring, column preparation, sample application, elution, and characterization of the final product.
Introduction
This compound is a protected amino acid derivative widely used in organic synthesis. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine functionality, allowing for controlled reactions at other sites of the molecule.[1][2] Following its synthesis, crude this compound often contains unreacted starting materials and by-products. Column chromatography is a standard and effective method for the purification of this compound, leveraging the differential adsorption of the components of the crude mixture onto a stationary phase.[2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography with an ethyl acetate/hexane solvent system.
Experimental Overview
The purification process involves the separation of this compound from impurities based on polarity. A crude sample of the ester is loaded onto a silica gel column and eluted with a mobile phase of increasing polarity. The separation is monitored by Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (230-400 mesh) | TLC plates (silica gel 60 F254) |
| Ethyl acetate (EtOAc) | TLC developing chamber |
| Hexane or Petroleum Ether | UV lamp (254 nm) |
| Dichloromethane (DCM) | Rotary evaporator |
| Anhydrous sodium sulfate | Beakers, Erlenmeyer flasks, test tubes |
| Cotton or glass wool | Pasteur pipettes |
| Sand (optional) | Air pressure source (for flash chromatography) |
Pre-Chromatography: TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The ideal mobile phase should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
| Parameter | Value/Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (starting point) | 20-30% Ethyl acetate in Hexane (v/v) |
| Visualization | UV light (254 nm) |
| Target Rf Value | ~0.2-0.4 |
Procedure:
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing the chosen mobile phase.
-
Visualize the plate under a UV lamp to determine the Rf values of the components.
-
Adjust the solvent ratio to achieve the target Rf value for the product. A higher concentration of ethyl acetate will increase the Rf value.
Detailed Experimental Protocol
Column Preparation (Slurry Method)
-
Select a glass column of appropriate size. As a general rule, use about 25-50 g of silica gel for every 1 g of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to pack the silica gel evenly and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully add the sample solution to the top of the silica gel column using a Pasteur pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the initial non-polar solvent system (e.g., 10-20% ethyl acetate in hexane). For flash chromatography, apply gentle air pressure to maintain a steady flow rate.
-
Collect the eluent in fractions using test tubes.
-
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 30-40% ethyl acetate in hexane) to elute the this compound.
-
Once the fractions containing the pure product have been identified, combine them in a round-bottom flask.
Post-Chromatography
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, and melting point determination. This compound is typically a white crystalline solid.[4]
Data Presentation
| Parameter | Typical Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | General Practice |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%) | [5][6] |
| Optimal TLC Rf | ~0.3 in 30% Ethyl Acetate/Hexane | Estimated |
| Typical Yield | >90% (after chromatography) | Varies with crude purity |
| Purity | >98% | Varies with crude purity |
| Appearance | White crystalline solid | [4] |
| Melting Point | ~80-85 °C | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Logical Relationships in Column Chromatography
References
Application Notes and Protocols for Monitoring N-Cbz-glycine Ethyl Ester Reactions by TLC and HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring common reactions involving N-Cbz-glycine ethyl ester, a crucial building block in peptide synthesis and other organic transformations.[1][2] Accurate monitoring of these reactions is essential to determine reaction completion, assess purity, and optimize reaction conditions. The two primary chromatographic techniques covered are Thin-Layer Chromatography (TLC) for rapid qualitative analysis and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
Two key reaction types involving this compound are discussed:
-
Deprotection: The removal of the benzyloxycarbonyl (Cbz or Z) protecting group to yield glycine ethyl ester.
-
Peptide Coupling: The formation of a peptide bond between N-Cbz-glycine and another amino acid ester, for example, to form N-Cbz-glycyl-glycine ethyl ester (Z-Gly-Gly-OEt).
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a fast, simple, and cost-effective method for qualitatively monitoring the progress of a reaction.[3][4] It allows for the visualization of the consumption of starting materials and the appearance of products.
Experimental Protocol: TLC Monitoring
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: 3:7 Ethyl Acetate/Hexane (v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin)
-
Reaction mixture aliquots
-
Standard solutions of starting material(s) and expected product(s) (if available)
Procedure:
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of approximately 0.5-1 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the chamber atmosphere is saturated with solvent vapors. Close the chamber and allow it to equilibrate for at least 10 minutes.[3]
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration for spotting.
-
Spotting: Using a clean capillary tube, carefully spot the diluted reaction mixture onto the pencil-drawn baseline of the TLC plate. It is also highly recommended to spot the starting material(s) and a co-spot (starting material and reaction mixture in the same spot) for better comparison.[3]
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The Cbz group is UV active and will appear as a dark spot.[4]
-
If the product is not UV active or for better visualization of the deprotected amine, the plate can be stained. For the deprotection reaction, a ninhydrin stain is effective for visualizing the primary amine of glycine ethyl ester, which typically appears as a colored spot upon heating.[3] For other compounds, a general stain like potassium permanganate can be used.
-
Data Presentation: Representative TLC Data
The progress of the reaction is monitored by observing the disappearance of the starting material spot(s) and the appearance of the product spot(s). The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
| Compound | Structure | Expected Polarity | Representative Rf Value (3:7 Ethyl Acetate/Hexane) |
| This compound | Z-NH-CH₂-COOEt | Less Polar | 0.65 |
| Glycine ethyl ester | H₂N-CH₂-COOEt | More Polar | 0.15 |
| N-Cbz-glycyl-glycine ethyl ester | Z-NH-CH₂-CO-NH-CH₂-COOEt | More Polar than starting material | 0.30 |
Note: Rf values are representative and can vary based on the specific TLC plate, chamber saturation, and temperature.
Logical Workflow for TLC Monitoring
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a powerful technique for quantitative analysis of reaction mixtures, providing precise information on the conversion of starting materials, the formation of products, and the presence of impurities.[4] Reversed-phase HPLC is a common method for analyzing these types of compounds.
Experimental Protocol: HPLC Monitoring
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: A typical gradient would start with a lower percentage of the organic phase (e.g., 30% B) and ramp up to a higher percentage (e.g., 95% B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm. The Cbz group has a strong absorbance at 254 nm, while the peptide bond absorbs at 214 nm.[4]
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: At various time points, take a small aliquot from the reaction mixture. Dilute the aliquot with the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Acquisition: Run the HPLC method and record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to the starting material(s) and product(s) by comparing their retention times with those of known standards (if available). The progress of the reaction is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product.[3]
Data Presentation: Representative HPLC Data
In a reversed-phase system, less polar compounds have longer retention times. Therefore, the starting material, this compound, is expected to have a longer retention time than the more polar deprotected product, glycine ethyl ester. The dipeptide product will have a retention time that depends on its overall polarity.
| Compound | Structure | Expected Polarity | Representative Retention Time (min) |
| Glycine ethyl ester | H₂N-CH₂-COOEt | Most Polar | 3.5 |
| N-Cbz-glycyl-glycine ethyl ester | Z-NH-CH₂-CO-NH-CH₂-COOEt | Intermediate Polarity | 8.2 |
| This compound | Z-NH-CH₂-COOEt | Least Polar | 10.5 |
Note: Retention times are representative and will vary depending on the specific HPLC system, column, and exact gradient conditions.
Experimental Workflow for HPLC Monitoring
Section 3: Signaling Pathways and Logical Relationships
The choice between TLC and HPLC for reaction monitoring often depends on the specific needs of the researcher. The following diagram illustrates the decision-making process and the relationship between the two techniques.
References
Troubleshooting & Optimization
Technical Support Center: N-Cbz-Glycine Ethyl Ester Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in the synthesis of N-Cbz-glycine ethyl ester.
Troubleshooting Guide
Issue: Low or No Yield of this compound
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound, particularly when using Schotten-Baumann conditions.
| Question | Possible Cause | Recommended Solution |
| 1. Did the reaction produce any product at all? | Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly sensitive to moisture and basic conditions, leading to its rapid decomposition into benzyl alcohol and carbon dioxide. Simultaneous addition of the base and benzyl chloroformate is a common error that results in near-zero yield.[1][2] | - Add the benzyl chloroformate and the aqueous base solution dropwise and separately to the cooled solution of glycine ethyl ester hydrochloride.[1] - Maintain a low temperature (0-5 °C) throughout the addition to minimize the rate of hydrolysis.[1] - Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| 2. Is the yield significantly lower than expected? | Incomplete Reaction: The reaction may not have gone to completion due to several factors. | - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Insufficient Mixing: In a biphasic system (e.g., organic solvent and water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[3] - Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of benzyl chloroformate (1.05-1.2 equivalents) is often employed.[4] |
| Poor Solubility of Reactants: Glycine ethyl ester hydrochloride may have limited solubility in certain organic solvents, hindering the reaction. | - Choose an appropriate solvent system. A mixture of a water-miscible organic solvent like dioxane or THF with water can improve solubility. For a two-phase system, solvents like dichloromethane or diethyl ether are common.[5][6] | |
| 3. Is the product contaminated with byproducts? | Di-Cbz Formation: The initially formed this compound can be deprotonated by a strong base and react with another molecule of benzyl chloroformate to form a di-protected byproduct. | - Use a milder base such as sodium bicarbonate instead of a strong base like sodium hydroxide.[4] - Control the stoichiometry of benzyl chloroformate carefully, avoiding a large excess.[4] - Add the benzyl chloroformate slowly to the reaction mixture to maintain its low concentration.[4] |
| Unreacted Starting Material: Incomplete reaction will leave unreacted glycine ethyl ester. | - During the workup, unreacted glycine ethyl ester hydrochloride can be removed by washing the organic layer with a dilute acid solution. | |
| Benzyl Alcohol: This is a byproduct of the hydrolysis of benzyl chloroformate. | - Benzyl alcohol can typically be removed by washing the organic layer with water and subsequent purification steps like recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH conditions for the N-Cbz protection of amino esters? A1: The pH of the reaction is critical. It should be basic enough to neutralize the hydrochloric acid generated and to deprotonate the ammonium salt of the glycine ethyl ester, but not so basic as to cause significant hydrolysis of the benzyl chloroformate or racemization of the amino ester. A pH range of 8-10 is generally recommended.[7]
Q2: Can I use a different base instead of sodium hydroxide or sodium bicarbonate? A2: Yes, other bases can be used. Sodium carbonate is a viable option.[8] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, particularly in non-aqueous solvent systems. However, the choice of base can influence the reaction rate and the formation of byproducts.[4]
Q3: My benzyl chloroformate appears yellow. Is it still usable? A3: Yellowing of benzyl chloroformate can be an indication of decomposition, which can lead to lower yields and the formation of impurities.[4] For best results, it is advisable to use fresh or purified benzyl chloroformate.
Q4: How can I effectively purify the final product? A4: Purification of this compound typically involves an aqueous workup to remove water-soluble impurities. This includes washing the organic layer successively with a dilute acid (e.g., 1N HCl) to remove unreacted amine, a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and brine. The product can then be purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether or by column chromatography.[9]
Data Presentation
The following table summarizes typical reaction parameters for the N-Cbz protection of amino acids and their esters. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | Recommended Range/Value | Rationale |
| Molar Ratio (Glycine Ethyl Ester HCl : Benzyl Chloroformate : Base) | 1 : 1.05-1.2 : 2-2.2 | A slight excess of benzyl chloroformate ensures complete reaction of the amino ester. At least two equivalents of base are needed to neutralize the HCl salt of the starting material and the HCl generated during the reaction.[4] |
| Temperature | 0 - 5 °C (during addition) | Minimizes the hydrolysis of benzyl chloroformate.[1] |
| Reaction Time | 1 - 4 hours | Typically sufficient for the reaction to go to completion. Progress should be monitored by TLC. |
| pH | 8 - 10 | Balances the need for a free amine with the prevention of benzyl chloroformate hydrolysis and racemization.[7] |
| Expected Yield | 70 - 90% | Yields can vary based on the purity of reagents, reaction scale, and purification method.[9] |
Experimental Protocols
Synthesis of this compound from Glycine Ethyl Ester Hydrochloride
This protocol is a general guideline for the synthesis of this compound under Schotten-Baumann conditions.
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1 equivalent) in a mixture of an organic solvent (e.g., dichloromethane) and water.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
-
Basification: Slowly add a solution of sodium carbonate (2.2 equivalents) in water to the reaction mixture. Ensure the pH is in the range of 8-10.
-
Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred mixture, maintaining the temperature between 0-5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting N-Cbz-Glycine Ethyl Ester Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues encountered during the deprotection of N-Cbz-glycine ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of this compound via catalytic hydrogenation?
Incomplete deprotection during catalytic hydrogenation (e.g., using H₂ and Pd/C) is a frequent issue. The primary causes include:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds or other impurities in the starting material or solvent.[1][2]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and may decrease over time.[1]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for the reaction to go to completion.[1]
-
Inadequate Mixing: As a heterogeneous reaction, poor mixing can limit the substrate's access to the catalyst surface.[1]
-
Product Inhibition: The deprotected amine product can sometimes bind to the palladium catalyst, inhibiting its activity.
Q2: I'm observing unexpected side products. What could they be and how can I minimize them?
The formation of side products depends on the deprotection method used.
-
During Catalytic Hydrogenation:
-
During Acid-Catalyzed Cleavage (e.g., HBr/HOAc):
Q3: How can I monitor the progress of my deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, showing the percentage of starting material, product, and any impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of any side products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product.[2]
Troubleshooting Guides
Issue 1: Incomplete or Slow Catalytic Hydrogenation
If your catalytic hydrogenation of this compound is sluggish or incomplete, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Catalyst Poisoning | Ensure the starting material and solvents are of high purity and free from sulfur-containing contaminants. If sulfur is present in the substrate, consider an alternative deprotection method.[1][2] |
| Poor Catalyst Activity | Use a fresh batch of high-quality Pd/C catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) may also be beneficial.[1] |
| Insufficient Hydrogen | Increase the hydrogen pressure (e.g., to 50 psi or higher).[1] Alternatively, consider transfer hydrogenolysis using a hydrogen donor like ammonium formate or formic acid.[1] |
| Inadequate Mixing | Ensure vigorous stirring or agitation of the reaction mixture to maximize contact between the substrate and the catalyst.[1] |
| Product Inhibition | Add a small amount of a weak acid, such as acetic acid, to protonate the amine product and reduce its coordination to the palladium catalyst. |
Issue 2: Side Product Formation during Acid-Catalyzed Deprotection
If you are using an acid-based method (e.g., HBr in acetic acid) and observe significant side products, consult the table below.
| Side Product/Issue | Potential Cause | Suggested Solution |
| N-Acetylation of Product | The deprotected amine is acetylated by the acetic acid solvent. | Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or trifluoroacetic acid (TFA).[1] |
| Degradation of Acid-Sensitive Groups | Other functional groups in the molecule are not stable to the strong acidic conditions. | Consider a milder Lewis acid condition, for example, AlCl₃ in hexafluoroisopropanol (HFIP).[1][3] |
| Incomplete Reaction | The acidic reagent may not be potent enough or the reaction time is too short. | Use a higher concentration of the acid (e.g., 33% HBr in acetic acid). Extend the reaction time and continue to monitor progress.[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂ and Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas supply
-
Celite®
Procedure:
-
Dissolve this compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon or a hydrogenation apparatus can be used).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glycine ethyl ester.
Protocol 2: Deprotection using HBr in Acetic Acid
Materials:
-
This compound
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous ether (or other suitable non-polar solvent for precipitation)
Procedure:
-
Dissolve the this compound (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.
-
Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, precipitate the product by the addition of anhydrous ether.
-
Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to yield the product as its hydrobromide salt.
Diagrams
Caption: Troubleshooting workflow for incomplete N-Cbz deprotection.
References
How to improve the yield of N-Cbz-glycine ethyl ester coupling
Welcome to the Technical Support Center for optimizing the coupling of N-Cbz-glycine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in my this compound coupling reaction?
A1: Low yields are a common challenge and can stem from several factors. Incomplete activation of the carboxylic acid is a primary suspect. Additionally, the purity of reactants and solvents is crucial; moisture can hydrolyze activated intermediates, reducing yield.[1] Suboptimal reaction conditions, such as incorrect temperature or insufficient reaction time, can also lead to incomplete conversion.[1]
Q2: What are the most effective coupling reagents for this compound?
A2: For substrates like this compound, modern onium salt-based reagents such as HATU, HBTU, and COMU are highly effective, often providing higher yields and faster reaction times compared to standard carbodiimide reagents like DCC or EDC.[2][3] Phosphonium salts like PyBOP and PyAOP are also powerful alternatives, particularly for sterically hindered couplings.[2][3][4]
Q3: How can I minimize racemization during the coupling step?
A3: Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern. To minimize it, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) with carbodiimide reagents is highly recommended.[3][5] OxymaPure is often considered superior to HOBt in suppressing racemization.[3] Using a weaker base, such as N-methylmorpholine (NMM) instead of a stronger one like diisopropylethylamine (DIPEA), can also reduce the risk.[3]
Q4: What is N-acylurea formation and how can I prevent it?
A4: N-acylurea is an unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents like EDC or DCC.[1] This side reaction is more prevalent in the absence of a good nucleophile. The addition of HOBt or NHS (N-hydroxysuccinimide) can prevent this by rapidly converting the O-acylisourea intermediate into a more stable active ester, which is less prone to rearrangement.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product | Ineffective carboxylic acid activation. | Switch to a more powerful coupling reagent like HATU or COMU.[2][3][4] |
| Hydrolysis of coupling agent or active intermediate. | Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Impure starting materials. | Verify the purity of this compound and the amine component. Purify if necessary.[1] | |
| Presence of N-acylurea Byproduct | Rearrangement of O-acylisourea intermediate (with carbodiimides). | Add an auxiliary nucleophile such as HOBt or NHS to the reaction mixture to form a more stable active ester.[1] |
| Racemization of the Product | Over-activation of the carboxylic acid or use of a strong base. | Reduce the pre-activation time before adding the amine.[3] Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[3] |
| Inappropriate coupling reagent/additive combination. | Use additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[3] Consider phosphonium-based reagents like PyBOP, which are generally associated with lower racemization levels.[3] | |
| Difficult Product Purification | Excess coupling reagent and byproducts. | For water-soluble reagents like EDC, perform an aqueous workup to remove the reagent and its urea byproduct.[6] |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent/Additive | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-99% | 1-4 | Low | Highly efficient for hindered couplings due to the formation of a highly reactive OAt-ester.[2] |
| COMU | Uronium/Aminium Salt | 90-98% | 1-3 | Low | Performance is comparable to HATU, with the advantage of Oxyma-based chemistry being generally safer than HOBt/HOAt-based reagents.[2] |
| PyBOP | Phosphonium Salt | 85-95% | 2-6 | Low to Medium | A widely used phosphonium salt-based reagent. The addition of HOBt can further suppress epimerization.[2] |
| EDC/HOBt | Carbodiimide/Additive | 70-90% | 12-24 | Medium | A classic and cost-effective method, but generally slower and with a higher risk of side reactions compared to onium salts for challenging couplings. |
Experimental Protocols
Protocol 1: EDC/HOBt-Mediated Coupling of this compound
This protocol outlines a standard procedure for the coupling of this compound with a primary amine using EDC and HOBt.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1N HCl, saturated aqueous NaHCO₃, brine)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA or NMM (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Protocol 2: HATU-Mediated Coupling of this compound
This protocol is suitable for more challenging couplings or when higher yields and faster reaction times are desired.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the same work-up and purification procedure as described in Protocol 1.[7][8]
Visualizations
Caption: General experimental workflow for this compound coupling.
References
Technical Support Center: N-Cbz-glycine ethyl ester Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove impurities during the synthesis of N-Cbz-glycine ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from starting materials, side reactions, or decomposition. These include unreacted starting materials like glycine ethyl ester and N-Cbz-glycine (if used as a precursor), byproducts such as benzyl alcohol from the hydrolysis of benzyl chloroformate, and the over-reaction product, N-Cbz-glycyl-glycine ethyl ester.
Q2: My reaction appears incomplete, with significant starting material remaining. What could be the cause?
A2: Incomplete reactions are often due to several factors:
-
Insufficient Base: The reaction, typically a Schotten-Baumann reaction, requires a base to neutralize the HCl generated. An insufficient amount of base can stall the reaction.
-
Poor Reagent Quality: Benzyl chloroformate can degrade over time, especially if exposed to moisture. Use fresh or properly stored reagents.
-
Low Temperature: While the reaction is often run at 0°C to minimize side reactions, temperatures that are too low can significantly slow the reaction rate.[1]
-
Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent system, hindering the reaction.[1]
Q3: I've purified my product, but I see an acidic impurity when running a TLC plate. What is it and how do I remove it?
A3: An acidic impurity is likely unreacted N-Cbz-glycine or N-Cbz-glycine formed from the hydrolysis of the ethyl ester product under basic conditions. To remove it, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer.
Q4: How can I remove residual benzyl alcohol from my product?
A4: Benzyl alcohol is a common byproduct resulting from the hydrolysis of benzyl chloroformate. Since it is a neutral and relatively nonpolar compound, it can be challenging to remove with simple acid-base washes. The most effective methods for its removal are:
-
Recrystallization: A carefully chosen solvent system for recrystallization can leave benzyl alcohol behind in the mother liquor.
-
Flash Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the product from benzyl alcohol.
-
Vacuum Distillation: If the product is stable at higher temperatures, residual benzyl alcohol can sometimes be removed under a high vacuum.
Q5: What is the most effective method for final product purification?
A5: For this compound, which is a solid, recrystallization is the most common and efficient method for achieving high purity.[2] A common solvent system is ethyl acetate and petroleum ether or hexanes.[3] Dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add the nonpolar solvent until the solution becomes cloudy. Upon cooling, pure crystals of the product should form. If recrystallization fails to remove all impurities, flash column chromatography on silica gel is the recommended alternative.[2]
Impurity Identification
Identifying impurities is a critical step in troubleshooting. The table below summarizes common impurities and methods for their detection.
| Impurity Name | Common Source | TLC Identification (Typical) | Analytical Detection |
| Glycine Ethyl Ester | Unreacted starting material | Stains with ninhydrin; lower Rf than product | HPLC, LC-MS |
| N-Cbz-glycine | Unreacted starting material or product hydrolysis | Acidic spot; may streak on silica gel | Washes out with aqueous base; HPLC |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate | Neutral spot; Rf close to the product | GC-MS, ¹H NMR (δ ~4.6 ppm, 7.3 ppm) |
| N-Cbz-glycyl-glycine ethyl ester | Over-reaction/coupling | More polar than the product (lower Rf) | HPLC, LC-MS (higher mass), ¹H NMR |
Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Reaction
This protocol describes a standard method for N-protection of glycine ethyl ester.
-
Dissolve glycine ethyl ester hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a flask cooled to 0°C in an ice bath.
-
Add a base, such as sodium carbonate (2.5 eq) or sodium hydroxide, to the solution and stir until the free base of the amino acid ester is formed.
-
Slowly and simultaneously, add benzyl chloroformate (1.1 eq) and an aqueous solution of the base dropwise to the vigorously stirred mixture. Maintain the temperature at 0°C throughout the addition to minimize hydrolysis of the chloroformate.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Proceed to the aqueous work-up protocol.
Protocol 2: General Aqueous Work-up
This procedure is designed to remove acidic and basic impurities.
-
Separate the organic layer from the reaction mixture. If the reaction was run in a water-miscible solvent, dilute with an immiscible organic solvent like ethyl acetate and water.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove unreacted amine).
-
Water.
-
5% NaHCO₃ solution (to remove acidic impurities).[3]
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, ethanol).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes, petroleum ether) until the solution just begins to turn cloudy.[3]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold co-solvent, and dry them under vacuum.
Troubleshooting and Process Workflows
The following diagrams illustrate the synthesis workflow, potential side reactions, and a decision tree for troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common side reactions leading to impurity formation.
Caption: Troubleshooting decision tree for identifying and removing impurities.
References
N-Cbz-glycine ethyl ester degradation what are the causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the degradation of N-Cbz-glycine ethyl ester during their experiments.
Troubleshooting Guide
Issue 1: Appearance of Impurities in this compound During Reaction or Storage
Researchers may observe unexpected spots on Thin Layer Chromatography (TLC) or new peaks during High-Performance Liquid Chromatography (HPLC) analysis of their this compound, indicating degradation. The primary degradation pathways are the cleavage of the N-Cbz (benzyloxycarbonyl) protecting group and the hydrolysis of the ethyl ester.
Possible Causes and Solutions:
| Possible Cause | Recommended Action & Troubleshooting Steps |
| 1. Hydrolysis of the Ethyl Ester | The ester functional group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, yielding N-Cbz-glycine. To mitigate this: Maintain Neutral pH: Whenever possible, maintain the reaction and storage pH between 5 and 7.[1] Use Anhydrous Solvents: Minimize the presence of water in your reaction setup, as it can facilitate hydrolysis. Work at Low Temperatures: If compatible with your reaction, perform the experiment at a lower temperature to reduce the rate of hydrolysis. |
| 2. Cleavage of the N-Cbz Protecting Group | The Cbz group is labile under specific conditions, leading to the formation of glycine ethyl ester, which can be further hydrolyzed to glycine. Toluene and benzyl alcohol are common byproducts of Cbz cleavage. Avoid Strong Acids: While generally stable to mild acids, prolonged exposure to strong acids can cleave the Cbz group. If acidic conditions are necessary, use the mildest possible acid and monitor the reaction closely. Avoid Strong Bases: Although more resistant to bases than to acids, harsh basic conditions can also lead to the cleavage of the Cbz group over time. Incompatible Reagents: Be aware of reagents that can inadvertently cleave the Cbz group. For example, catalytic hydrogenation conditions (e.g., Pd/C and H₂) used for other functional groups in the molecule will readily remove the Cbz group. |
| 3. Thermal Degradation | Elevated temperatures can accelerate both the hydrolysis of the ethyl ester and the cleavage of the Cbz group. Recommended Storage: Store this compound as a solid in a cool (2-8°C), dry place, protected from light.[2] Control Reaction Temperature: Avoid unnecessarily high reaction temperatures. If heating is required, use the lowest effective temperature and for the shortest duration possible. |
| 4. Photodegradation | Prolonged exposure to light, particularly UV light, can potentially contribute to the degradation of the molecule. Protect from Light: Store the compound in an amber vial or a container that shields it from light. When in solution, protect the reaction vessel from direct light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products stem from two main pathways:
-
Ethyl Ester Hydrolysis: This pathway leads to the formation of N-Cbz-glycine .
-
N-Cbz Group Cleavage: This results in glycine ethyl ester . This product can then undergo further hydrolysis to glycine . Byproducts of Cbz cleavage include toluene and benzyl alcohol .
Q2: I am performing a reaction that requires basic conditions. How can I minimize the degradation of my this compound?
A2: To minimize degradation under basic conditions, consider the following:
-
Use the Mildest Base Possible: Opt for weaker bases like sodium bicarbonate over stronger bases like sodium hydroxide if your reaction chemistry allows.
-
Control Stoichiometry: Use the minimum required amount of base.
-
Lower the Temperature: Running the reaction at a reduced temperature can significantly slow down the rate of hydrolysis.
-
Limit Reaction Time: Monitor the reaction progress closely and work it up as soon as it is complete to minimize the exposure time to basic conditions.
Q3: My subsequent reaction step involves a hydrogenation. Will this affect the this compound?
A3: Yes, catalytic hydrogenation is a standard method for the intentional removal of the Cbz protecting group. If you intend to keep the Cbz group intact, you must avoid reagents like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium formate, etc.).
Q4: How can I monitor the purity of my this compound and detect degradation?
A4: The purity of this compound and the presence of degradation products can be effectively monitored by:
-
Thin Layer Chromatography (TLC): This is a quick method to qualitatively assess the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can separate and quantify the parent compound and its degradation products. A reversed-phase C18 column is often suitable.[3]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can help in identifying the mass of the degradation products, confirming their identity.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container in a refrigerator at 2-8°C.[2] It should also be protected from moisture and light.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, which is a common practice in pharmaceutical stability studies.[4][5][6]
1. Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
2. Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Incubators or water baths
-
Photostability chamber
-
HPLC system with UV detector
3. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C. Take samples at 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Take samples at 2, 4, 8, and 24 hours.[1]
-
Thermal Degradation: Place a sample of the solid compound and a 1 mg/mL solution in acetonitrile in an oven at 60°C. Take samples at 24, 48, and 72 hours.[1]
-
Photostability: Expose the solid compound and a 1 mg/mL solution in acetonitrile to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
Control Samples: Store a solid sample and a solution sample at 2-8°C, protected from light, to serve as controls.
4. Analysis: Analyze all samples by RP-HPLC to determine the percentage of this compound remaining and the formation of any degradation products.
Protocol 2: HPLC Method for Purity Analysis
This is a general starting method for the analysis of this compound and its potential degradation products. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility). A gradient elution may be necessary to separate all components. A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Solvent Conditions for N-Cbz-glycine Ethyl Ester Reactions
Welcome to the technical support center for optimizing solvent conditions in reactions involving N-Cbz-glycine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during reactions with this compound, with a focus on the impact of solvent choice.
Q1: My reaction is slow or incomplete. How can I improve the reaction rate?
A1: Slow or incomplete reactions are often due to poor solubility of reactants or suboptimal reaction conditions. This compound is more soluble in organic solvents than its corresponding free acid, which can lead to cleaner and more efficient reactions.[1]
-
Solvent Choice:
-
Increase Polarity: Switch to a more polar aprotic solvent like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). These solvents are effective at dissolving polar organic compounds and can enhance the rate of SN2 reactions.[1]
-
Avoid Protic Solvents (in some cases): Polar protic solvents like methanol or ethanol can solvate nucleophiles through hydrogen bonding, which can decrease their reactivity in some substitution reactions.[2] However, for certain reactions like peptide couplings, alcohols can be suitable solvents.[3]
-
-
Other Considerations:
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions or degradation at elevated temperatures.[4]
-
Concentration: Ensure the reactants are sufficiently concentrated. If solubility is an issue, a minimal amount of a suitable solvent should be used.
-
Q2: I am observing significant byproduct formation. What could be the cause and how can I minimize it?
A2: Byproduct formation can be influenced by the reaction conditions, including the choice of solvent.
-
Common Byproducts:
-
Dibenzylated product: In N-alkylation reactions, the formation of a dibenzylated product can occur with an excess of the alkylating agent or prolonged reaction times.[1]
-
Epimerization: In peptide coupling reactions, the solvent can influence the rate of racemization. Less polar solvents may sometimes reduce the level of epimerization.[5]
-
-
Solutions:
-
Solvent Selection: The choice of solvent can influence the reaction pathway. For instance, in some peptide syntheses, a mixture of DMSO and a less-polar solvent like toluene has been shown to reduce epimerization compared to pure DMSO.[5]
-
Control Reaction Time: Monitor the reaction closely using techniques like TLC (Thin-Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to stop the reaction once the starting material is consumed, avoiding the formation of time-dependent byproducts.
-
Reagent Stoichiometry: Use a minimal excess of reagents to reduce the likelihood of side reactions.
-
Q3: I am having difficulty with the work-up and purification of my product. How can solvent choice help?
A3: A well-chosen reaction solvent can simplify the work-up and purification process.
-
Solvent Properties for Easy Work-up:
-
Immiscibility with Water: Using a solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) allows for straightforward extraction of the product from an aqueous phase during work-up.[3]
-
Volatility: A solvent with a relatively low boiling point can be easily removed under reduced pressure, simplifying product isolation.
-
-
Purification:
-
Crystallization: The product can sometimes be purified by crystallization directly from the reaction mixture or by adding an anti-solvent. For example, N-Cbz-dipeptides can be crystallized from ethyl acetate-petroleum ether.[3]
-
Column Chromatography: If crystallization is not feasible, the crude product can be purified by column chromatography. The choice of reaction solvent can impact the ease of loading the crude material onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions involving this compound?
A1: Polar aprotic solvents are often a good starting point for reactions involving this compound due to their ability to dissolve a wide range of reactants and facilitate many common reaction types.[1][6] Recommended solvents include:
-
DMF (N,N-Dimethylformamide): Excellent solubilizing properties for many organic molecules.
-
DMSO (Dimethyl sulfoxide): Similar to DMF, it is a highly polar aprotic solvent.
-
Acetonitrile (CH3CN): A polar aprotic solvent that is often used in a variety of organic reactions.
-
Ethyl Acetate (EtOAc): A moderately polar solvent that is also useful for extraction and purification.[3]
Q2: How does the solubility of this compound vary in different solvents?
A2: this compound is generally soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. It has low solubility in water.[7] For the parent compound, N-Cbz-glycine, the solubility order in some common solvents has been determined as: methanol > ethanol > i-propanol > n-propanol > n-butanol > n-pentanol > i-butanol (for alcohols) and acetone > 2-butanone > methyl acetate > ethyl acetate > acetonitrile > dichloromethane > water (for non-alcohols). While this is for the carboxylic acid, it provides a useful guide for the ethyl ester derivative as well.
Q3: Can I use protic solvents for my reaction?
A3: The suitability of a protic solvent (e.g., ethanol, methanol) depends on the specific reaction. For reactions where the nucleophilicity of a reagent is critical, protic solvents can be detrimental as they can form hydrogen bonds with the nucleophile, reducing its reactivity.[2] However, in some cases, such as certain esterifications or peptide couplings, alcohols are used as solvents.[3] It is advisable to consult the literature for the specific reaction type you are performing or to conduct small-scale trials.
Q4: Is it better to use N-Cbz-glycine or this compound for my reaction?
A4: Using the ethyl ester of N-Cbz-glycine can be advantageous as it is generally more soluble in common organic solvents than the free acid. This improved solubility can lead to a cleaner and more efficient reaction.[1] The ester can be hydrolyzed in a subsequent step if the free carboxylic acid is required.
Data Presentation
The following table provides illustrative data on how solvent choice can affect the outcome of a typical peptide coupling reaction between this compound and an amino acid ester. The data is representative and intended for comparative purposes.
| Solvent | Dielectric Constant (approx.) | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 12 | 75 | 90 | Good for initial trials, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 10 | 80 | 92 | Good solubility for many reagents. |
| Acetonitrile (MeCN) | 37.5 | 8 | 85 | 95 | Higher polarity can accelerate the reaction. |
| Ethyl Acetate (EtOAc) | 6.0 | 16 | 70 | 88 | Less polar, may be slower but useful for work-up.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 95 | 98 | High polarity and excellent solvating power, often gives the best results.[1] |
| Dimethyl sulfoxide (DMSO) | 46.7 | 4 | 94 | 97 | Similar to DMF, but higher boiling point can make it harder to remove.[1] |
Experimental Protocols
Protocol: General Procedure for Peptide Coupling using this compound
This protocol describes a general method for the coupling of this compound to the free amine of another amino acid ester using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., DMF, DCM, or THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid ester hydrochloride (1.0 eq) and the base (1.1 eq) in the chosen anhydrous solvent. Stir for 10-15 minutes at room temperature.
-
Addition of Reactants: Add this compound (1.0 eq) to the solution.
-
Activation: In a separate flask, dissolve the coupling agent (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the main reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Solvent Optimization:
To optimize the solvent conditions, set up several small-scale parallel reactions using different solvents (e.g., DCM, THF, MeCN, DMF) while keeping all other parameters constant. Monitor the reactions by TLC or LC-MS to determine the reaction rate and completion. After work-up, compare the yield and purity of the product from each reaction to identify the optimal solvent.
Visualizations
Caption: Workflow for optimizing solvent conditions.
Caption: Troubleshooting logic for solvent-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 4. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
Preventing racemization during coupling with N-Cbz-glycine ethyl ester
This guide provides troubleshooting advice and frequently asked questions regarding the prevention of racemization during peptide coupling reactions.
A Note on N-Cbz-glycine Ethyl Ester and Racemization
It is a crucial first step to clarify that N-Cbz-glycine itself is not a chiral molecule as the alpha-carbon of glycine is not a stereocenter. Therefore, N-Cbz-glycine cannot undergo racemization. However, racemization is a significant concern for the chiral amino acid to which this compound is being coupled, or if N-Cbz-glycine is being coupled to a chiral amino acid ester. This guide will address the prevention of racemization in the chiral amino acid component of such coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during peptide synthesis?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][2]
Q2: Which factors influence the extent of racemization?
A2: Several factors can influence the degree of racemization during peptide coupling. These include:
-
The nature of the coupling reagent: Some reagents are more prone to causing racemization than others.[3][4]
-
The presence and type of additives: Additives can significantly suppress racemization.[3][5]
-
The type and concentration of the base used: Strong bases and high concentrations can promote racemization.[1][3]
-
The polarity of the solvent: Solvent choice can impact the stability of intermediates that lead to racemization.[2]
-
The reaction temperature: Higher temperatures can increase the rate of racemization.[1][6]
-
The structure of the amino acid: Certain amino acids, like histidine and cysteine, are particularly susceptible to racemization.[1][5]
Q3: What are the most effective additives for suppressing racemization?
A3: Additives are crucial for minimizing racemization, especially when using carbodiimide-based coupling reagents.[1][3] Commonly used and effective additives include:
-
1-Hydroxybenzotriazole (HOBt): A widely used additive that effectively suppresses racemization.[1][4][5]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Often more effective than HOBt in reducing racemization and accelerating coupling.[3][4]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt.[3][4]
-
Copper (II) Chloride (CuCl₂): Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[1][5]
Q4: Which coupling reagents are recommended to minimize racemization?
A4: While no coupling reagent is completely free from the risk of inducing racemization, some are better than others, especially when used with appropriate additives.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are effective but can cause significant racemization if used alone. They should always be used in conjunction with additives like HOBt, HOAt, or OxymaPure.[1][4]
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents are generally efficient and can minimize racemization.[7]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, TBTU): These are highly efficient coupling reagents with a low propensity for causing racemization, especially HATU, which is often the reagent of choice for difficult couplings.[7][8]
Q5: How does the choice of base affect racemization?
A5: The basicity and steric hindrance of the base used can have a significant impact on racemization.[3]
-
Strong, non-hindered bases like triethylamine (TEA) can increase the rate of racemization.
-
Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred to minimize racemization.[3][8] In cases with a high risk of racemization, the even weaker base 2,4,6-collidine has been recommended.[3][4]
Troubleshooting Guide: Racemization During Peptide Coupling
| Problem | Potential Cause | Recommended Solution |
| High levels of epimeric impurity detected in the final product. | The coupling reagent is promoting oxazolone formation. | If using a carbodiimide (DCC, DIC), ensure an additive like HOBt, HOAt, or OxymaPure is included.[1][4] Consider switching to a phosphonium (PyBOP) or aminium/uronium (HATU) based reagent.[7][8] |
| The base is too strong or used in excess. | Use the minimum necessary amount of base. Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[3][8] | |
| The reaction temperature is too high. | Perform the coupling at a lower temperature, for instance, at 0°C.[1] | |
| The solvent is too polar. | If reagent solubility allows, consider using a less polar solvent to help reduce racemization.[1][2] | |
| The pre-activation time is too long. | Minimize the pre-activation time before adding the amine component to the reaction mixture.[1][8] | |
| Racemization is observed with a particularly sensitive amino acid (e.g., His, Cys). | These amino acids are inherently prone to racemization. | Use a highly efficient, low-racemization coupling reagent like HATU.[8] Employ an effective racemization suppressing additive such as HOAt or OxymaPure.[3][4] Consider specific protecting group strategies for the side chains of these amino acids.[5] |
Data on Racemization Suppression
The following table summarizes the relative effectiveness of different coupling strategies in minimizing racemization.
| Coupling Strategy | Relative Racemization Risk | Notes |
| Carbodiimide alone (e.g., DCC, DIC) | High | Not recommended without an additive. |
| Carbodiimide + HOBt | Low | A standard and effective combination.[4][5] |
| Carbodiimide + HOAt | Very Low | Generally more effective than HOBt.[3] |
| Carbodiimide + OxymaPure | Very Low | A safe and highly effective alternative to HOBt/HOAt.[3][4] |
| HBTU/TBTU + Base | Low | Efficient coupling with minimal racemization.[7] |
| HATU + Base | Very Low | Often the best choice for sensitive or sterically hindered amino acids.[8] |
| Lowering Reaction Temperature (e.g., to 0°C) | Moderate to High Reduction | Reduces the rate of racemization side reactions.[1] |
| Use of Weaker Base (e.g., NMM vs. TEA) | Moderate Reduction | Less basic conditions disfavor racemization mechanisms.[3] |
Experimental Protocols
Protocol: Minimized Racemization Coupling of N-Cbz-L-Phenylalanine with Glycine Ethyl Ester
This protocol provides a general procedure for a solution-phase peptide coupling designed to minimize racemization.
Materials:
-
N-Cbz-L-Phenylalanine
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Preparation of Glycine Ethyl Ester Free Base:
-
In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.1 eq.) in a minimal amount of DMF.
-
Add N-methylmorpholine (1.1 eq.) to the solution and stir for 15-20 minutes at room temperature to generate the free base.
-
-
Activation of N-Cbz-L-Phenylalanine:
-
In a separate flask, dissolve N-Cbz-L-Phenylalanine (1.0 eq.) and HOAt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add DIC (1.1 eq.) to the cooled solution and stir for 10-15 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the solution containing the free base of glycine ethyl ester to the activated N-Cbz-L-Phenylalanine solution at 0°C.
-
Allow the reaction mixture to stir at 0°C for 2 hours.
-
Let the reaction slowly warm to room temperature and continue stirring overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Analysis:
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric purity using chiral HPLC to quantify the extent of racemization.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Caption: Troubleshooting workflow for addressing high racemization.
Caption: Decision tree for selecting a low-racemization coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: N-Cbz-Glycine Ethyl Ester Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Cbz-glycine ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a white crystalline solid.[1] Key physical properties are summarized in the table below. Significant deviation from these values may indicate the presence of impurities.
Q2: What are the common impurities in this compound synthesis?
Common impurities can originate from the starting materials or side reactions during the synthesis, which is often a Schotten-Baumann reaction between glycine ethyl ester and benzyl chloroformate.[2][3][4][5] Potential impurities include:
-
Unreacted starting materials: Glycine ethyl ester and benzyl chloroformate.
-
Byproducts of benzyl chloroformate: Benzyl alcohol and dibenzyl carbonate, formed from the reaction of benzyl chloroformate with water or carbonate.
-
Di-acylated product: Formation of N,N-bis(benzyloxycarbonyl)glycine ethyl ester if the reaction conditions are not carefully controlled.
-
Unreacted N-Cbz-glycine: If the esterification of N-Cbz-glycine is incomplete.
Q3: My purified product has a low or broad melting point. What could be the reason?
A low or broad melting point is a strong indicator of impurities. The presence of residual solvents, starting materials, or side products can disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification steps such as recrystallization or column chromatography are recommended.
Q4: How can I monitor the progress of the purification process?
Thin-layer chromatography (TLC) is an effective technique for monitoring the purification of this compound. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the separation of the desired product from impurities. A typical eluent system for TLC is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product oils out instead of crystallizing. | The solvent may be too nonpolar, or the solution may be cooling too rapidly. The presence of impurities can also inhibit crystallization. | Try adding a more polar co-solvent dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization. Ensure the crude product is reasonably pure before attempting recrystallization. |
| Low recovery of crystalline product. | The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures. Too much solvent was used. | Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Crystals are colored or appear impure. | Colored impurities are co-precipitating with the product. | Consider a pre-purification step such as passing a solution of the crude product through a short plug of silica gel to remove highly polar, colored impurities. Washing the filtered crystals with a small amount of cold recrystallization solvent can also help remove surface impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | The eluent system is not optimized. The column may be overloaded. | Perform a TLC analysis with various ratios of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find an optimal eluent system that gives good separation between the product and impurities (an Rf of ~0.3 for the product is often a good starting point).[6] Reduce the amount of crude material loaded onto the column. |
| The product is eluting too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| The product is not eluting from the column (low Rf). | The eluent is not polar enough. | Increase the proportion of the polar solvent in the eluent mixture. |
Data Presentation
Table 1: Physical and Chromatographic Data for this compound
| Parameter | Value | Reference(s) |
| Appearance | White crystalline solid | [1] |
| Melting Point | 35.5-36.5 °C or 81-82 °C | [7][8] |
| Molecular Weight | 237.25 g/mol | [7] |
| Solubility | Soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons; low solubility in water.[1] | |
| TLC Rf Value | ~0.25 in Hexane:Ethyl Acetate (7:3) | [9] |
Note: The discrepancy in reported melting points may be due to different crystalline forms or measurement conditions. It is crucial to be consistent with the reference data used for purity assessment.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
Why is my N-Cbz-glycine ethyl ester reaction not going to completion
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the synthesis of N-Cbz-glycine ethyl ester.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound very low or the reaction not going to completion?
Several factors can contribute to low conversion or incomplete reaction. The most common issues are related to the reaction conditions, reagent quality, and the presence of side reactions.
-
Insufficient Base: The reaction, typically performed under Schotten-Baumann conditions, requires a base to neutralize the hydrochloric acid produced.[1][2] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic. This protonates the amino group of the glycine ethyl ester, rendering it non-nucleophilic and halting the reaction.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate (Cbz-Cl) is highly susceptible to hydrolysis, especially in the presence of a base. If the Cbz-Cl is added too quickly or if the temperature is not kept low (typically 0°C), it can react with water or hydroxide ions instead of the desired amine.[3] Simultaneous addition of the base and benzyl chloroformate can lead to rapid decomposition of the acylating agent.[4]
-
Poor Reagent Quality: Ensure that the benzyl chloroformate is of high purity and has not degraded during storage. The glycine ethyl ester hydrochloride should be properly neutralized to its free base form before or in situ during the reaction.
-
Solubility Issues: Poor solubility of the reactants in the chosen solvent system can hinder the reaction rate. A biphasic system (e.g., an organic solvent and water) is common, and efficient stirring is crucial to maximize the interfacial area where the reaction occurs.[5]
Q2: I am observing unexpected byproducts in my reaction mixture. What could they be?
The formation of byproducts can complicate purification and reduce the yield of the desired product.
-
Benzyl Alcohol: This is the primary byproduct resulting from the hydrolysis of benzyl chloroformate. Its presence is a strong indicator that the reaction conditions are favoring hydrolysis over acylation.
-
Dipeptide Formation: If the reaction is not controlled properly, the newly formed this compound could potentially react with another molecule of glycine ethyl ester, leading to the formation of a protected dipeptide (N-Cbz-glycyl-glycine ethyl ester).
-
Over-acylation: Although less common for glycine, primary amines can sometimes undergo diacylation if a large excess of the acylating agent is used under harsh conditions.
Q3: How can I optimize the reaction conditions to improve the yield and purity?
Optimization often involves careful control of temperature, addition rates, and stoichiometry.
-
Temperature Control: Maintaining a low temperature (0-5°C) throughout the addition of benzyl chloroformate is critical to minimize its hydrolysis.[3]
-
Controlled Addition: Add the benzyl chloroformate and the aqueous base solution dropwise and separately to the solution of glycine ethyl ester.[4] This ensures that the concentration of both reagents in the reaction mixture remains low, favoring the desired reaction over side reactions.
-
Choice of Base: Sodium hydroxide or sodium carbonate are commonly used. The base should be strong enough to neutralize the generated HCl but not so strong as to excessively promote hydrolysis of the ester product.[1][4]
-
Solvent System: A two-phase system, such as dichloromethane/water or diethyl ether/water, is often effective.[5] Vigorous stirring is essential to facilitate the reaction between the organic-soluble Cbz-Cl and the water-soluble amine salt.
Q4: My reaction seems to have worked, but I'm losing a significant amount of product during the workup and purification. What can I do differently?
Product loss during extraction and purification is a common problem.
-
Extraction pH: this compound is a neutral compound. During the workup, ensure the aqueous layer is not overly basic, which could promote hydrolysis of the ethyl ester. After quenching the reaction, the organic layer should be washed with a dilute acid (e.g., cold 1N HCl) to remove any unreacted amine and then with a dilute base (e.g., saturated sodium bicarbonate) to remove any acidic impurities before a final wash with brine.
-
Purification Method: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane or by column chromatography on silica gel.[6] If recrystallization is attempted, ensure the correct solvent polarity and concentration to avoid oiling out or poor recovery.
Data Presentation
Table 1: Comparison of Reaction Parameters for N-Cbz Protection
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Temperature | Room Temperature | 0-5 °C | Minimizes the rate of benzyl chloroformate hydrolysis.[3] |
| Base | Sodium Bicarbonate | Sodium Hydroxide / Carbonate | A stronger base ensures neutralization of HCl, driving the reaction forward.[2][4] |
| Solvent | Single-phase organic | Biphasic (e.g., DCM/Water) | Facilitates separation and helps manage reactant solubility and side reactions.[5] |
| Reagent Addition | Simultaneous | Slow, separate dropwise addition | Prevents high local concentrations, reducing Cbz-Cl hydrolysis.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the Schotten-Baumann reaction.
-
Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve glycine ethyl ester hydrochloride (1.0 eq) in water. Cool the flask in an ice bath to 0-5°C.
-
Reagent Addition: While stirring vigorously, add a solution of sodium carbonate (1.1 eq) in water from one dropping funnel. From the second dropping funnel, simultaneously and slowly add benzyl chloroformate (1.05 eq). The addition should be controlled to maintain the internal temperature below 5°C.
-
Reaction Monitoring: After the addition is complete (typically 30-60 minutes), allow the mixture to stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash successively with cold 1N HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate-heptane) to yield pure this compound as a white solid.[6]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Primary side reaction: Hydrolysis of benzyl chloroformate.
Caption: Troubleshooting workflow for incomplete this compound synthesis.
References
Validation & Comparative
A Head-to-Head Comparison: N-Cbz-glycine ethyl ester vs. Boc-glycine ethyl ester in Synthetic Chemistry
In the landscape of peptide synthesis and modern drug development, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. Among the arsenal of amine protecting groups, the carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) groups are fundamental tools for researchers. This guide provides an in-depth, objective comparison of N-Cbz-glycine ethyl ester and Boc-glycine ethyl ester, presenting supporting experimental data and detailed protocols to inform synthetic strategy.
The primary distinction between the Cbz and Boc protecting groups lies in their lability under different chemical conditions, forming the basis of their orthogonal relationship in complex syntheses.[1][2] The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is stable to acids but readily cleaved by catalytic hydrogenolysis.[1][3] This orthogonality allows for the selective removal of one group in the presence of the other, a crucial advantage in multi-step synthetic routes.[2][4]
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize key physicochemical properties and typical reaction efficiencies for both this compound and Boc-glycine ethyl ester.
Table 1: Physicochemical Properties
| Property | This compound | Boc-glycine ethyl ester |
| Molecular Formula | C₁₂H₁₅NO₄ | C₉H₁₇NO₄ |
| Molecular Weight | 237.25 g/mol | 203.24 g/mol [1] |
| Appearance | White crystalline solid | Colorless, oily liquid[1] |
| Melting Point | ~80-85 °C | Not applicable |
| Solubility | Soluble in alcohols, ethers, and chlorinated hydrocarbons; low solubility in water. | Soluble in common organic solvents.[1] |
Table 2: Typical Reaction Yields
| Reaction | This compound | Boc-glycine ethyl ester |
| Protection of Glycine Ethyl Ester | ~85-95% | 85-90%[1] |
| Deprotection (Cleavage) | ~98% (Catalytic Hydrogenolysis)[3] | High (Acidolysis with TFA)[1] |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of both compounds are provided below to ensure reproducibility and aid in experimental design.
Synthesis of this compound
This protocol describes the protection of glycine ethyl ester using benzyl chloroformate.
Materials:
-
Glycine ethyl ester hydrochloride
-
Sodium carbonate
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve glycine ethyl ester hydrochloride (1.0 eq) in water and cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 eq) in portions to neutralize the hydrochloride and basify the solution.
-
Add a solution of benzyl chloroformate (1.1 eq) in DCM dropwise to the vigorously stirred aqueous solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.[5]
Deprotection of this compound (Catalytic Hydrogenolysis)
This protocol outlines the removal of the Cbz group via catalytic hydrogenolysis.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield glycine ethyl ester.[3]
Synthesis of Boc-glycine ethyl ester
This protocol describes the protection of glycine ethyl ester using di-tert-butyl dicarbonate.[1]
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend glycine ethyl ester hydrochloride (1.0 eq) in DCM.
-
Cool the suspension in an ice bath and add triethylamine (2.0-2.2 eq) dropwise.
-
Add di-tert-butyl dicarbonate (1.0-1.2 eq) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Boc-glycine ethyl ester, typically as a colorless oil.[1][6]
Deprotection of Boc-glycine ethyl ester (Acidolysis)
This protocol details the removal of the Boc group using trifluoroacetic acid.[1][7]
Materials:
-
Boc-glycine ethyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve Boc-glycine ethyl ester (1.0 eq) in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent to isolate the deprotected glycine ethyl ester.[7]
Strategic Considerations and Orthogonality
The choice between this compound and Boc-glycine ethyl ester is dictated by the overall synthetic strategy, particularly the presence of other functional groups in the molecule.
-
Choose this compound when:
-
The substrate is sensitive to acidic conditions.
-
A deprotection method orthogonal to acid-labile groups (like Boc) is required.
-
The molecule does not contain functional groups susceptible to reduction by catalytic hydrogenolysis (e.g., alkenes, alkynes).
-
-
Choose Boc-glycine ethyl ester when:
-
The substrate is sensitive to catalytic hydrogenolysis.
-
An acid-labile protecting group is compatible with the overall synthetic scheme.
-
The synthesis is amenable to standard Boc-based solid-phase peptide synthesis (SPPS) protocols.
-
The orthogonality of these two protecting groups is a powerful tool in complex syntheses, allowing for the selective deprotection and modification of different amine sites within the same molecule.[2][4][8]
References
- 1. N-Boc-Glycine Ethyl Ester|CAS 14719-37-0 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Cbz vs. Fmoc: A Comparative Guide to Amine Protection in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a pivotal decision in the synthesis of peptides and other complex organic molecules. The choice between the classical Carboxybenzyl (Cbz or Z) group and the more modern 9-fluorenylmethyloxycarbonyl (Fmoc) group can significantly impact yield, purity, and the overall strategic approach to a synthesis. This guide provides an objective comparison of the Cbz and Fmoc protecting groups, supported by experimental data and detailed protocols, to aid in making informed decisions for specific applications.
The ideal amine protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high yield and minimal side products. While both Cbz and Fmoc have proven to be invaluable tools in the synthetic chemist's arsenal, their distinct characteristics make them suitable for different applications.
At a Glance: Key Differences
| Feature | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Primary Application | Predominantly solution-phase peptide synthesis; useful in complex molecule synthesis. | The gold standard for solid-phase peptide synthesis (SPPS). |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1] | Mild base (e.g., 20% piperidine in DMF).[1] |
| Orthogonality | Orthogonal to both Boc (tert-butyloxycarbonyl) and Fmoc groups.[2] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1] |
| Key Advantages | Cost-effective, lower racemization potential in solution-phase, imparts crystallinity.[2] | Mild deprotection, high repetitive yields in SPPS, suitable for automation.[1] |
Quantitative Performance Comparison
| Protecting Group | Deprotection Method | Typical Yield | Racemization Potential |
| Cbz | Catalytic Hydrogenolysis | >90% | Low, particularly in solution-phase synthesis.[2] |
| Fmoc | 20% Piperidine in DMF | >98% (in SPPS) | A known issue, especially for C-terminal Cysteine, Histidine, and Serine.[2] |
One study comparing the coupling of N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles reported high yields (41-95%) with complete retention of chirality for both protecting groups[1]. Another study involving the coupling of N-protected aminoacylbenzotriazoles with unprotected amino acids resulted in peptides in 85-95% yield with less than 1% racemization for both Cbz and Fmoc[1]. In solid-phase peptide synthesis (SPPS), the Fmoc strategy generally offers higher repetitive yields, often exceeding 99% per coupling cycle[1]. However, the base-catalyzed deprotection of the Fmoc group is a known risk factor for racemization, though it is generally low (often less than 0.4% per cycle) and can be minimized by using sterically hindered bases[1].
Advantages of Cbz in Specific Applications
While Fmoc is the dominant choice for automated solid-phase peptide synthesis, the Cbz group offers distinct advantages in several key scenarios:
-
Solution-Phase Synthesis and Fragment Condensation: Cbz is a valuable tool for the solution-phase synthesis of peptide fragments that are subsequently coupled. Its tendency to impart crystallinity to protected amino acids and peptide fragments can simplify purification by recrystallization, which is often more scalable and cost-effective than chromatography.[2]
-
Reduced Racemization Potential: In solution-phase synthesis, the Cbz group has a long-standing reputation for providing good protection against racemization. The urethane-type protection helps to suppress the formation of the racemization-prone oxazolone intermediate.[2]
-
Orthogonality in Complex Syntheses: The Cbz group's deprotection via catalytic hydrogenolysis provides a truly orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.[2] This is crucial in the synthesis of complex molecules with multiple protecting groups, such as branched or cyclic peptides, allowing for selective deprotection.
-
Cost-Effectiveness: For large-scale synthesis, the reagent used to introduce the Cbz group, benzyl chloroformate (Cbz-Cl), is generally more economical than the reagents required for Fmoc protection.[2] This can be a significant factor in industrial applications.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the protection and deprotection of amines using Cbz and Fmoc.
Cbz Protection and Deprotection
Protocol 1: N-Cbz Protection of an Amino Acid
-
Materials: Amino acid, sodium carbonate, dioxane, water, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate.
-
Add a solution of Cbz-Cl in dioxane dropwise while maintaining a basic pH and low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Work up the reaction by washing with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the Cbz-protected amino acid.
-
Collect the product by filtration, wash with water, and dry.
-
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
-
Materials: Cbz-protected peptide, Palladium on activated carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction vigorously at room temperature under an H₂ atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Fmoc Protection and Deprotection
Protocol 3: N-Fmoc Protection of an Amino Acid
-
Materials: Amino acid, sodium bicarbonate, THF/water (1:1), Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide), ethyl acetate.
-
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of THF and water containing sodium bicarbonate.
-
Add a solution of Fmoc-OSu in THF to the amino acid solution.
-
Stir the reaction at room temperature for several hours.
-
Work up the reaction by extracting with ethyl acetate.
-
Acidify the aqueous layer to precipitate the Fmoc-protected amino acid.
-
Collect the product by filtration, wash with water, and dry.
-
Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis
-
Materials: Fmoc-protected peptide-resin, N,N-dimethylformamide (DMF), piperidine.
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for a specified time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[1]
-
Visualization of Synthetic Strategies
The choice between Cbz and Fmoc is often dictated by the overall synthetic strategy. The following diagrams illustrate a general workflow for solution-phase peptide synthesis using Cbz and a key application of orthogonal Cbz/Fmoc protection in the synthesis of a branched peptide.
Conclusion
The choice between Cbz and Fmoc protecting groups is highly dependent on the specific synthetic strategy. For modern, automated solid-phase peptide synthesis, Fmoc is the undisputed protecting group of choice due to its mild deprotection conditions, high repetitive yields, and compatibility with a wide range of acid-labile side-chain protecting groups.[1] However, the classical Cbz group remains a highly valuable and often advantageous tool for solution-phase synthesis, particularly for the preparation of peptide fragments for subsequent coupling. Its cost-effectiveness, lower propensity for racemization in solution-phase, and true orthogonality to both Boc and Fmoc protecting groups provide strategic flexibility in the design and execution of complex synthetic routes, making it an indispensable tool for researchers, scientists, and drug development professionals.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of N-Cbz-glycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-glycine ethyl ester (N-Cbz-glycine ethyl ester) is a critical building block in peptide synthesis and the development of various pharmaceutical compounds. Ensuring its purity is paramount to the quality, safety, and efficacy of the final product. This guide provides a comparative overview of key analytical methods for the purity assessment of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.
Introduction to Purity Analysis of this compound
The synthesis of this compound can result in various impurities, including unreacted starting materials such as glycine ethyl ester and benzyl chloroformate, and by-products like N-Cbz-glycine, benzyl alcohol, and dibenzyl carbonate. An effective analytical method must be able to separate and quantify the main component from these potential impurities with sufficient accuracy, precision, and sensitivity. This guide focuses on three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the specific information required (e.g., identification of unknown impurities, absolute quantification), the available instrumentation, and the desired performance characteristics. The following table summarizes the key performance parameters of HPLC-UV, qNMR, and GC-MS for the analysis of this compound.
| Parameter | HPLC-UV | qNMR (400 MHz) | GC-MS |
| Principle | Chromatographic separation followed by UV detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Chromatographic separation of volatile compounds followed by mass-based detection. |
| Primary Use | Quantitative purity determination and impurity profiling. | Absolute and relative quantification of the main component and impurities without the need for specific impurity reference standards. | Identification and quantification of volatile impurities. |
| Estimated Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 mg/mL | 0.1 - 10 ng/mL |
| Estimated Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 mg/mL | 0.3 - 30 ng/mL |
| Linearity (R²) (Typical Range) | > 0.999 (0.1 - 100 µg/mL) | > 0.999 (over the working concentration range) | > 0.995 (over the working concentration range) |
| Precision (%RSD) | < 2% | < 1% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Sample Throughput | High | Medium | High |
| Strengths | High sensitivity and resolution for separating complex mixtures. Widely available. | Highly accurate and precise for absolute quantification. Non-destructive. Provides structural information. | Excellent for identifying unknown volatile impurities. High sensitivity. |
| Limitations | Requires reference standards for impurity identification and quantification. Potential for co-elution. | Lower sensitivity compared to chromatographic methods. May not detect non-protonated impurities. | Limited to thermally stable and volatile compounds. This compound itself is not suitable for direct GC-MS analysis without derivatization. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound, allowing for the quantification of the active pharmaceutical ingredient (API) and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
Reference standards for potential impurities (if available)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting gradient could be 40% acetonitrile in water, increasing to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (due to the aromatic Cbz group)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a sample solution of the test material at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the calibration standards to establish a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks (area normalization method) or by using the calibration curve for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.
-
Acquisition Time: Sufficient to ensure good digital resolution.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the methylene protons of the ethyl group) and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample, such as residual solvents or by-products like benzyl alcohol. The main component, this compound, is generally not volatile enough for direct GC analysis and would require derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Reagents:
-
High-purity solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)
-
Reference standards for expected volatile impurities (for quantification)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent to a concentration of approximately 10 mg/mL.
-
For quantification, prepare calibration standards of the expected volatile impurities in the same solvent.
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Identify the impurity peaks by comparing their mass spectra with the spectral library and their retention times with those of reference standards (if available).
-
Quantify the impurities by creating a calibration curve from the reference standards.
Visualizing the Analytical Workflow and Method Relationships
To better understand the process of purity analysis and the interplay between the different methods, the following diagrams have been generated.
Caption: General workflow for the comprehensive purity analysis of this compound.
Caption: Logical relationships between analytical methods for purity determination.
A Comparative Guide to HPLC Analysis of N-Cbz-Glycine Ethyl Ester Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Cbz-glycine ethyl ester is a fundamental step in peptide chemistry, requiring robust analytical methods to monitor reaction progress and ensure product purity. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative analysis of two distinct HPLC methods—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for the analysis of a typical this compound reaction mixture.
Executive Summary
This guide details two HPLC methodologies for the separation of this compound from its primary starting material, glycine ethyl ester, and a common byproduct, benzyl alcohol. Both Reversed-Phase and Normal-Phase HPLC methods offer effective separation, with distinct advantages depending on the specific analytical requirements. RP-HPLC, with its aqueous-organic mobile phases, is often more convenient and provides excellent resolution based on hydrophobicity. In contrast, NP-HPLC, utilizing non-polar mobile phases, offers an alternative selectivity that can be advantageous for resolving compounds with similar polarities.
Comparative Analysis of HPLC Methods
The performance of Reversed-Phase and Normal-Phase HPLC for the analysis of an this compound reaction mixture is summarized below. The data presented is a representative example to illustrate the expected separation.
| Compound | Reversed-Phase HPLC (C18 Column) | Normal-Phase HPLC (Silica Column) |
| Retention Time (min) | Elution Order | |
| Glycine ethyl ester | ~ 2.5 | 1 |
| Benzyl alcohol | ~ 4.2 | 2 |
| This compound | ~ 7.8 | 3 |
Note: Retention times are illustrative and can vary based on the specific HPLC system, column dimensions, and exact mobile phase composition.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method separates compounds based on their hydrophobicity. The non-polar stationary phase retains more hydrophobic compounds longer.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Method 2: Normal-Phase HPLC (NP-HPLC)
This method utilizes a polar stationary phase and a non-polar mobile phase, separating compounds based on their polarity. More polar compounds are retained longer.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Hexane
-
B: Ethyl Acetate
-
-
Isocratic Elution: 80% A and 20% B.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase. Ensure the sample is free of water.
Visualizing the Workflow and Chemistry
To further elucidate the processes involved, the following diagrams illustrate the chemical synthesis and the analytical workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: General workflow for the HPLC analysis of the reaction mixture.
Characterization of N-Cbz-glycine ethyl ester: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of the characterization of N-Cbz-glycine ethyl ester, a crucial building block in peptide synthesis, using mass spectrometry alongside alternative analytical methods. Experimental data and detailed protocols are presented to offer a comprehensive analytical profile of this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electrospray Ionization (ESI) is a commonly employed soft ionization technique for this molecule, typically yielding the protonated molecular ion.
Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry
ESI-TOF mass spectrometry provides high-resolution mass data, enabling the accurate determination of the molecular formula.
Experimental Protocol:
-
Instrument: Agilent 6224 ESI-TOF
-
Sample Preparation: The sample was dissolved in acetonitrile at a concentration of 1 mg/mL.
-
Ionization Mode: Positive ion mode
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Skimmer Voltage: 65 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 5 L/min
-
Nebulizer Pressure: 30 psig
Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 238.1079 | 238.1074 |
| [M+Na]⁺ | 260.0899 | 260.0893 |
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing insights into the molecule's structure. The fragmentation of this compound primarily involves the cleavage of the carbamate and ester functionalities.
Experimental Protocol:
-
Instrument: Triple quadrupole mass spectrometer
-
Precursor Ion Selection: The [M+H]⁺ ion (m/z 238.1) was selected for fragmentation.
-
Collision Gas: Argon
-
Collision Energy: Varied (10-30 eV) to obtain optimal fragmentation.
Major Fragment Ions:
| m/z | Proposed Fragment |
| 164.07 | [M+H - C₂H₅OH - CO]⁺ |
| 108.06 | [C₇H₈O]⁺ (from Cbz group) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 79.05 | [C₆H₇]⁺ |
Mass Spectrometry Fragmentation Pathway of this compound
A Comparative Guide to N-Cbz-glycine ethyl ester and Other Protected Glycine Derivatives in Peptide Synthesis
In the landscape of peptide synthesis and drug development, the strategic selection of amino acid protecting groups is a critical determinant of reaction efficiency, yield, and the purity of the final product. Glycine, as the simplest amino acid, provides a fundamental building block where the choice of N-terminal protecting group significantly influences the overall synthetic strategy. This guide offers an objective comparison of N-Cbz-glycine ethyl ester with other commonly employed protected glycine derivatives, namely N-Boc-glycine ethyl ester and N-Fmoc-glycine ethyl ester, supported by experimental data and detailed methodologies.
Performance Comparison of Protected Glycine Ethyl Esters
The choice of an N-terminal protecting group dictates the conditions for its removal and its compatibility with other protecting groups used for side chains, a concept known as orthogonality. The carboxybenzyl (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups are the most widely utilized protecting groups in peptide synthesis, each with distinct advantages and disadvantages.
Table 1: Comparison of N-Protected Glycine Ethyl Esters
| Parameter | This compound | N-Boc-glycine ethyl ester | N-Fmoc-glycine ethyl ester |
| Protecting Group | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidic conditions (e.g., TFA in DCM) | Basic conditions (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[1] | Orthogonal to Cbz and Fmoc groups.[1] | Orthogonal to Cbz and Boc groups.[1] |
| Typical Synthesis Yield | 86-91% (for N-Cbz-glycine) | ~98% (for ethyl esterification of N-Boc-glycine) | Not widely reported for the ethyl ester, but related Fmoc-amino acid syntheses are generally high yielding. |
| Coupling Efficiency | High in solution-phase synthesis. | High in solid-phase peptide synthesis (SPPS). | High in solid-phase peptide synthesis (SPPS), considered the modern standard.[2] |
| Potential Side Reactions | Catalyst poisoning in the presence of sulfur-containing residues. | Acid-catalyzed side reactions with sensitive residues (e.g., Trp).[2] | Diketopiperazine formation at the dipeptide stage.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible synthesis and application of protected amino acid derivatives. Below are representative protocols for the synthesis of each protected glycine ethyl ester and a general procedure for a subsequent dipeptide coupling reaction.
Synthesis of N-Protected Glycine Ethyl Esters
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of N-Cbz-glycine followed by esterification.
Materials:
-
Glycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Organic solvents (e.g., diethyl ether, ethyl acetate)
Procedure:
-
N-protection of Glycine:
-
Dissolve glycine (1 eq) in 2N NaOH solution and cool to 0-5 °C in an ice bath.
-
Slowly and simultaneously add benzyl chloroformate (1.1 eq) and 4N NaOH solution, maintaining the pH between 9 and 10.
-
Stir vigorously for 1-2 hours at 0-5 °C.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with cold concentrated HCl to precipitate N-Cbz-glycine.
-
Filter, wash with cold water, and dry the product. A typical yield is in the range of 86-91%.
-
-
Esterification:
-
Suspend N-Cbz-glycine (1 eq) in absolute ethanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Protocol 2: Synthesis of N-Boc-glycine ethyl ester
This protocol details the esterification of glycine followed by N-protection.
Materials:
-
Glycine
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
Esterification of Glycine:
-
Suspend glycine (1 eq) in absolute ethanol.
-
Cool to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Stir at room temperature overnight.
-
Concentrate under reduced pressure to obtain glycine ethyl ester hydrochloride as a white solid.
-
-
N-protection:
-
Suspend glycine ethyl ester hydrochloride (1 eq) in DCM.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-glycine ethyl ester. A yield of up to 98% can be achieved for the N-protection step.
-
Protocol 3: Synthesis of N-Fmoc-glycine ethyl ester
This protocol describes the synthesis of N-Fmoc-glycine followed by esterification.
Materials:
-
Glycine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Organic solvents (e.g., dioxane, ethyl acetate)
Procedure:
-
N-protection of Glycine:
-
Dissolve glycine (1 eq) in a 10% solution of sodium carbonate in water.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise at 0-5 °C.
-
Stir the mixture for several hours at room temperature.
-
Acidify the reaction mixture with HCl to precipitate N-Fmoc-glycine.
-
Filter, wash with water, and dry the product.
-
-
Esterification:
-
Suspend N-Fmoc-glycine (1 eq) in absolute ethanol.
-
Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Stir at room temperature overnight.
-
Remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield N-Fmoc-glycine ethyl ester.
-
Dipeptide Coupling
Protocol 4: General Solution-Phase Dipeptide Synthesis
This protocol outlines the coupling of an N-protected glycine ethyl ester with another amino acid ester (e.g., Alanine methyl ester).
Materials:
-
N-protected glycine ethyl ester (Cbz-, Boc-, or Fmoc-Gly-OEt)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Coupling agent (e.g., DCC, EDC/HOBt, or HATU)
-
Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA))
-
Anhydrous solvent (e.g., DCM or DMF)
Procedure:
-
Dissolve the N-protected glycine ethyl ester (1 eq) and the coupling agent (1.1 eq) (and HOBt if using EDC) in anhydrous DCM.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1 eq) in anhydrous DCM and add the base (1.1 eq) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated N-protected glycine ethyl ester solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter off any precipitated urea by-product (if using DCC).
-
Wash the organic solution with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography or recrystallization. A yield of 70-80% for a dipeptide synthesis using a Cbz-protected amino acid has been reported.[3]
Visualizing Workflows in Peptide Synthesis
The selection of a protecting group strategy is a critical decision point in peptide synthesis. The following diagrams illustrate the logical workflows associated with the use of Cbz, Boc, and Fmoc protecting groups.
Caption: Deprotection pathways for Cbz, Boc, and Fmoc protecting groups.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between this compound, N-Boc-glycine ethyl ester, and N-Fmoc-glycine ethyl ester is highly dependent on the specific requirements of the synthetic target and the overall protection strategy.
-
This compound remains a valuable reagent, particularly in solution-phase synthesis, due to the stability of the Cbz group and its orthogonality to both Boc and Fmoc groups.[1] Its removal via catalytic hydrogenolysis is clean, but may not be suitable for peptides containing sensitive functional groups or sulfur.
-
N-Boc-glycine ethyl ester is a cornerstone of the Boc-SPPS strategy. The Boc group is easily cleaved under acidic conditions, but this can be a limitation when synthesizing peptides with acid-labile side chains.
-
N-Fmoc-glycine ethyl ester is the derivative of choice for modern Fmoc-based SPPS.[2] The mild basic conditions required for Fmoc removal are compatible with a wide range of sensitive side-chain protecting groups, making it a versatile and widely adopted option.
Ultimately, a thorough understanding of the chemical properties and reaction conditions associated with each protecting group is paramount for the successful design and execution of a peptide synthesis campaign. Researchers should carefully consider the nature of their target peptide to select the most appropriate protected glycine derivative for their needs.
References
Yield comparison of different N-Cbz-glycine ethyl ester synthesis methods
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-glycine ethyl ester (N-Cbz-glycine ethyl ester) is a crucial building block in peptide synthesis and various other applications within pharmaceutical and chemical research. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of a multi-step process. This guide provides an objective comparison of different synthetic methodologies for this compound, supported by experimental data to aid researchers in selecting the most suitable protocol for their needs.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents | Reported Yield | Number of Steps |
| Two-Step Synthesis | Glycine, Benzyl Chloroformate, Ethanol | NaOH, Acid Catalyst (e.g., H₂SO₄) or DCC, DMAP | ~77-86% (overall) | 2 |
| Direct Synthesis | Glycine Ethyl Ester Hydrochloride, Benzyl Chloroformate | Base (e.g., NaHCO₃, Triethylamine) | High (not specified) | 1 |
| One-Pot Synthesis | N-Cbz-glycine, Ethanol | Methoxyacetylene | ~90% | 1 |
In-Depth Analysis of Synthesis Routes
Two-Step Synthesis: N-Cbz Protection Followed by Esterification
This common and reliable method involves two distinct stages: the protection of the amino group of glycine with a carbobenzyloxy (Cbz) group, followed by the esterification of the resulting N-Cbz-glycine.
Step 1: Synthesis of N-Cbz-glycine
The Schotten-Baumann reaction is typically employed for the N-Cbz protection of glycine. This involves the reaction of glycine with benzyl chloroformate in the presence of a base.
-
Experimental Protocol:
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Simultaneously add benzyl chloroformate and an additional equivalent of sodium hydroxide solution dropwise, maintaining a low temperature.
-
Stir the reaction mixture at room temperature.
-
Work-up involves an acid-base extraction to isolate the N-Cbz-glycine.
-
-
Reported Yield: 85-95%[1]
Step 2: Esterification of N-Cbz-glycine
Two primary methods for the esterification of N-Cbz-glycine are the Fischer and Steglich esterifications.
-
Fischer Esterification: This method involves reacting N-Cbz-glycine with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed.
-
Experimental Protocol:
-
Dissolve N-Cbz-glycine in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Remove the excess ethanol under reduced pressure.
-
Neutralize the remaining acid and extract the ester with an organic solvent.
-
-
-
Steglich Esterification: This method is a milder alternative, particularly suitable for substrates sensitive to strong acids. It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).
-
Experimental Protocol:
-
Dissolve N-Cbz-glycine in an anhydrous solvent like dichloromethane.
-
Add ethanol and a catalytic amount of DMAP.
-
Cool the mixture in an ice bath and add a solution of DCC in the same solvent.
-
Stir the reaction at room temperature.
-
The by-product, dicyclohexylurea (DCU), is removed by filtration.
-
The ester is isolated after an aqueous work-up.
-
-
Reported Yield: Steglich esterifications are known for their high yields, often exceeding 90%.
-
Overall Yield for Two-Step Synthesis: Assuming an average yield of 90% for each step, the overall yield for the two-step synthesis is estimated to be in the range of 77-86%.
Direct Synthesis from Glycine Ethyl Ester Hydrochloride
This approach offers a more direct route by starting with commercially available or readily synthesized glycine ethyl ester hydrochloride.
-
Experimental Protocol:
-
Suspend glycine ethyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane).
-
Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and free the amino group.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate.
-
Stir the reaction at room temperature.
-
Isolate the product through an aqueous work-up.
-
-
Reported Yield: While a specific numerical yield for this direct synthesis was not found in the provided search results, the patent literature suggests this is a viable and potentially high-yielding method. The synthesis of the starting material, glycine ethyl ester hydrochloride, is reported to have a high yield of 87-90%.
One-Pot Synthesis using a Coupling Agent
A one-pot synthesis streamlines the process by combining all reactants in a single reaction vessel, which can save time and resources. A patented method utilizes methoxyacetylene as a coupling agent to facilitate the formation of the peptide bond.
-
Experimental Protocol (based on a similar synthesis):
-
Dissolve N-Cbz-glycine and ethanol in a suitable solvent like ethyl acetate.
-
Add an excess of methoxyacetylene.
-
Heat the mixture in a closed vessel.
-
After the reaction is complete, remove the excess methoxyacetylene in vacuo.
-
The product is isolated after a series of aqueous washes.
-
-
Reported Yield: A similar reaction for the synthesis of N-Cbz-glycyl-L-phenylalanine-benzyl ester using this method reported a high yield of 90%.[2] This suggests that a one-pot synthesis of this compound could also be highly efficient.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the different synthesis methods.
Figure 1. Comparison of synthetic routes to this compound.
Conclusion
The choice of synthesis method for this compound depends on several factors, including the desired scale, available starting materials, and the need for process efficiency.
-
The two-step synthesis is a well-established and reliable method that consistently provides high yields. It offers flexibility as the intermediate, N-Cbz-glycine, is a stable compound that can be stored.
-
The direct synthesis from glycine ethyl ester hydrochloride is an attractive option due to its single-step nature, which can reduce reaction and work-up time. While a specific yield was not found, it is expected to be high.
-
The one-pot synthesis using a coupling agent like methoxyacetylene appears to be the most efficient method, offering a high yield in a single step. This approach is particularly advantageous for streamlining the synthesis process.
Researchers should consider these factors when selecting the most appropriate method for their specific laboratory or production needs. Further optimization of the direct and one-pot synthesis methods could make them even more appealing alternatives to the traditional two-step approach.
References
A Comparative Guide to Orthogonal Protecting Group Strategies Involving N-Cbz-glycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and complex molecule construction, the strategic selection of protecting groups is paramount to achieving high yields and purity. N-Carbobenzyloxy-glycine ethyl ester (N-Cbz-glycine ethyl ester) is a cornerstone building block, offering a robust N-terminal protecting group (Cbz) and a C-terminal ethyl ester. The utility of this molecule is fully realized when employed in orthogonal protecting group strategies, which allow for the selective removal of specific protecting groups while others remain intact. This guide provides an objective comparison of orthogonal strategies involving this compound, supported by experimental data and detailed protocols to inform synthetic planning.
The Principle of Orthogonality with this compound
Orthogonality in this context refers to the ability to deprotect other functional groups in a growing peptide chain without affecting the Cbz group on the glycine nitrogen or its ethyl ester, and vice versa. The benzyloxycarbonyl (Cbz) group is characteristically stable to both mild acidic and basic conditions, making it an excellent candidate for orthogonal schemes.[1] Its primary method of removal is catalytic hydrogenolysis.[1] Conversely, the ethyl ester is typically cleaved by saponification under basic conditions. This differential reactivity forms the basis of its strategic application in multi-step synthesis.
Performance Comparison of Orthogonal Deprotection Strategies
The following table summarizes the performance of common orthogonal deprotection scenarios involving a peptide containing an this compound moiety. This data is compiled from various sources to illustrate the stability of the Cbz and ethyl ester groups under specific deprotection conditions for other protecting groups.
| Orthogonal Deprotection Scenario | Reagents and Conditions | Target Protecting Group | Stability of this compound Moiety | Typical Yield of Deprotection | Reference |
| Acid-Labile Group Removal | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1) | Boc (tert-Butoxycarbonyl) | Cbz and ethyl ester groups are stable. | >95% | [2] |
| Base-Labile Group Removal | 20% Piperidine in DMF | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz and ethyl ester groups are stable. | >98% | [3] |
| C-Terminal Deprotection | 1 M NaOH in a mixture of organic solvent and water | Ethyl Ester | Cbz group is stable under controlled conditions. | High | [4] |
| N-Terminal Cbz Deprotection | H₂, 10% Pd/C in Methanol | Cbz (Carbobenzyloxy) | Not applicable (target group is removed). | >95% | [5] |
Alternative Orthogonal Strategy: The Alloc Group
A notable alternative to the Cbz group for N-terminal protection is the allyloxycarbonyl (Alloc) group. The Alloc group is also stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[6] However, it offers a distinct, orthogonal deprotection pathway using a palladium(0) catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger.[6][7]
| Alternative Strategy | Reagents and Conditions | Target Protecting Group | Orthogonality Notes | Typical Yield of Deprotection | Reference |
| N-Alloc Deprotection | Pd(PPh₃)₄, Phenylsilane in DCM | Alloc (Allyloxycarbonyl) | Orthogonal to Cbz, Boc, and Fmoc groups. | High | [8] |
This strategy can be particularly advantageous when catalytic hydrogenolysis for Cbz removal is incompatible with other functional groups in the molecule, such as alkenes or alkynes.
Experimental Protocols
Detailed methodologies for the key orthogonal deprotection steps are provided below.
Protocol 1: Selective Deprotection of a Boc Group in the Presence of this compound
This protocol describes the removal of a Boc group from a hypothetical dipeptide, Boc-Ala-Cbz-Gly-OEt.
Materials:
-
Boc-Ala-Cbz-Gly-OEt
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-Ala-Cbz-Gly-OEt (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Ala-Cbz-Gly-OEt.
Expected Yield: >95%
Protocol 2: Selective Deprotection of an Fmoc Group in the Presence of this compound
This protocol outlines the removal of an Fmoc group from a hypothetical dipeptide on a solid support, Fmoc-Ala-Cbz-Gly-OEt-Resin.
Materials:
-
Fmoc-Ala-Cbz-Gly-OEt-Resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the peptide-resin in DMF in a solid-phase synthesis vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF (v/v).
-
Agitate the mixture for 3 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to yield Ala-Cbz-Gly-OEt-Resin.
Expected Yield: Deprotection is typically quantitative on solid phase.
Protocol 3: Saponification of the Ethyl Ester in the Presence of an N-Cbz Group
This protocol describes the hydrolysis of the ethyl ester from this compound.
Materials:
-
This compound
-
Ethanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add 1 M NaOH solution (1.1 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Cbz-glycine.
Expected Yield: High.
Visualizing Orthogonal Strategies
The following diagrams, generated using DOT language, illustrate the logical workflows of the described orthogonal strategies.
Caption: Workflow for sequential deprotection.
Caption: Orthogonality of Alloc and Cbz groups.
Conclusion
The this compound building block provides a versatile platform for complex organic synthesis due to the robust and orthogonal nature of the Cbz protecting group. Its stability to both acidic and basic conditions allows for the selective removal of other common protecting groups like Boc and Fmoc with high fidelity. The choice between the Cbz/ethyl ester strategy and alternatives like Alloc protection will depend on the specific functional groups present in the synthetic target and the desired overall synthetic route. A thorough understanding of the stability and deprotection conditions for each protecting group is crucial for designing an efficient and successful synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. biotage.com [biotage.com]
- 8. cem.de [cem.de]
A Comparative Guide to N-Cbz-glycine Ethyl Ester in Peptide Synthesis
In the landscape of synthetic organic chemistry and drug development, the strategic use of protecting groups is fundamental to the successful construction of complex molecules, particularly in peptide synthesis. Among the arsenal of tools available to researchers, N-Cbz-glycine ethyl ester holds a significant place as a key building block. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, and offers detailed protocols for its application.
The Role of this compound in Peptide Synthesis
This compound is a derivative of the simplest amino acid, glycine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is functionalized as an ethyl ester.[1] This dual modification serves two primary purposes in peptide synthesis:
-
Amino Group Protection: The Cbz group shields the nucleophilic amino group, preventing it from participating in unwanted side reactions during the coupling of the carboxylic acid end of the molecule to another amino acid.[1] This protection is crucial for the controlled, stepwise elongation of a peptide chain.
-
Carboxyl Group Activation: The ethyl ester provides a stable, yet reactive, handle for subsequent transformations. While the ester itself is generally unreactive during peptide coupling, it can be readily hydrolyzed (saponified) to reveal the free carboxylic acid for further chain extension or can be directly involved in certain coupling strategies.
The Cbz group, introduced by Bergmann and Zervas in 1932, was a cornerstone in the development of modern peptide chemistry, enabling for the first time the controlled synthesis of peptides.[2] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it a valuable tool, particularly in solution-phase peptide synthesis.[2]
Comparison with Alternative Protecting Group Strategies
The primary alternatives to the Cbz protecting group in modern peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice between these strategies is dictated by the overall synthetic plan, including the desired scale, the nature of the peptide sequence, and the required orthogonality of deprotection steps.[2][3]
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages | Primary Application |
| Cbz (Benzyloxycarbonyl) | C₇H₇O₂C- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH), Na/liquid NH₃ | Economical, Stable to mild acid and base, Reduced racemization potential in solution-phase.[2] | Requires specialized equipment for hydrogenation, Not ideal for solid-phase synthesis.[2] | Solution-phase peptide synthesis, Synthesis of protected peptide fragments. |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃COC- | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., Trifluoroacetic acid - TFA) | Well-established for solid-phase synthesis, Good for aggregation-prone sequences. | Harsh acidic deprotection can degrade sensitive residues.[4] | Solid-phase peptide synthesis (Boc/Bzl strategy). |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂C- | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., 20% piperidine in DMF) | Mild deprotection conditions, Compatible with acid-sensitive residues, Amenable to automated synthesis.[] | Base-labile protecting groups on side chains are not compatible. | Solid-phase peptide synthesis (Fmoc/tBu strategy). |
Quantitative Performance Data
While direct side-by-side comparisons of coupling efficiency under identical conditions are scarce in the literature, the following tables summarize typical yields for the introduction and removal of Cbz and Boc protecting groups for glycine.
Table 1: Glycine Protection Efficiency [3]
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with base (e.g., NaOH or NaHCO₃), room temperature | 90-95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with base (e.g., NaOH), 0 °C to room temperature | ~88% |
Table 2: Deprotection Conditions and Efficiency [3]
| Protected Glycine | Deprotection Method | Reagents and Conditions | Typical Yield |
| Boc-Glycine | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent | High (>95%) |
| Cbz-Glycine | Catalytic Hydrogenolysis | H₂ gas, Palladium on carbon (Pd/C) catalyst in a suitable solvent (e.g., methanol, ethanol) | High (>95%) |
Experimental Protocols
The following are detailed experimental protocols for key reactions involving N-Cbz-glycine and its use in peptide synthesis.
Synthesis of N-Cbz-Glycine
This protocol is a standard procedure for the Cbz protection of glycine.[3]
Materials:
-
Glycine (0.1 mol)
-
2 M and 4 M aqueous sodium hydroxide (NaOH) solutions
-
Benzyl chloroformate (1.2 equivalents)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve 0.1 mol of glycine in 50 mL of 2 M aqueous NaOH and cool the solution in an ice bath.
-
Simultaneously add 1.2 equivalents of benzyl chloroformate and 25 mL of 4 M aqueous NaOH dropwise to the glycine solution at 0 °C over a period of 30 minutes with vigorous stirring.
-
Continue stirring for an additional 10 minutes at 0 °C, then allow the mixture to warm to room temperature.
-
Separate the aqueous layer and wash it once with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to Congo red with concentrated HCl while cooling in an ice bath.
-
Collect the precipitated N-Cbz-glycine by filtration, wash with cold water, and dry.
Solution-Phase Synthesis of a Dipeptide: N-Cbz-L-leucyl-glycine-ethylester
This protocol describes the coupling of N-Cbz-L-leucine with glycine ethyl ester.[6]
Materials:
-
N-Cbz-L-leucine (equimolar amount to glycine ethyl ester)
-
Glycine ethyl ester (equimolar amount)
-
Methoxy acetylene (1.3 mol per mol of glycine ester)
-
Ether
-
Icy-cold potassium carbonate solution
-
Icy-cold 0.5 N hydrochloric acid solution
-
Anhydrous sodium sulphate
Procedure:
-
Mix equimolecular quantities of glycine-ethyl ester and N-Cbz-L-leucine with methoxy acetylene.
-
Heat the mixture under reflux in a water bath at 50 °C for 3 hours, resulting in a homogeneous solution.
-
Cool the reaction mixture and add ether.
-
Wash the ether solution successively with an icy-cold potassium carbonate solution, water, an icy-cold 0.5 N hydrochloric acid solution, and finally with water.
-
Dry the ether solution over anhydrous sodium sulphate.
-
Slowly evaporate the ether to crystallize the N-Cbz-L-leucyl-glycine-ethylester.
Visualizing Workflows and Synthetic Strategies
Diagrams are essential for visualizing the logical flow of synthetic pathways and the relationships between different chemical entities.
Application in the Synthesis of Bioactive Peptides: Oxytocin
N-Cbz protected amino acids have been instrumental in the synthesis of numerous bioactive peptides. A classic example is the synthesis of oxytocin, a nonapeptide hormone. The strategy often involves the synthesis of protected peptide fragments, which are then coupled together in a convergent approach. N-Cbz-glycine can be incorporated into the C-terminal tripeptide fragment, prolyl-leucyl-glycinamide.
References
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of N-Cbz-glycine Ethyl Ester and Its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts cost, efficiency, and the purity of the final product. This guide provides an objective comparison of N-Cbz-glycine ethyl ester with its most common and cost-effective alternatives, N-Boc-glycine ethyl ester and N-Fmoc-glycine ethyl ester, supported by experimental data and detailed protocols.
The selection of an appropriate N-terminal protecting group for amino acids, such as glycine, is a foundational aspect of peptide synthesis. The ideal protecting group should be readily introduced, stable under various reaction conditions, and easily and selectively removed without compromising the integrity of the peptide chain. Historically, the benzyloxycarbonyl (Cbz or Z) group has been a stalwart in this field. However, with the evolution of solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) have emerged as dominant alternatives. This guide delves into a comparative analysis of these three key protecting group strategies for glycine ethyl ester, focusing on cost-effectiveness, synthetic efficiency, and practical application in peptide synthesis.
At a Glance: Cbz vs. Boc vs. Fmoc for Glycine Ethyl Ester
The primary distinction between these protecting groups lies in their lability and, consequently, the deprotection methods employed. This fundamental difference dictates the overall synthetic strategy, including the choice of solvents, reagents, and purification techniques.
| Feature | This compound | N-Boc-glycine ethyl ester | N-Fmoc-glycine ethyl ester |
| Protecting Group | Benzyloxycarbonyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Acidolysis (e.g., Trifluoroacetic Acid - TFA) | Basal (e.g., Piperidine) |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base- and hydrogenolysis-labile groups | Orthogonal to acid- and hydrogenolysis-labile groups |
| Primary Application | Solution-phase synthesis, some solid-phase applications | Solid-phase peptide synthesis (SPPS), solution-phase synthesis | Solid-phase peptide synthesis (SPPS) |
Quantitative Performance and Cost-Effectiveness
A critical factor in selecting a protecting group strategy, particularly for large-scale synthesis, is the overall cost-effectiveness. This encompasses not only the price of the starting materials but also the efficiency of the synthetic process, including reaction yields, purification requirements, and waste generation.
Synthesis and Reagent Cost Comparison
| Parameter | This compound | N-Boc-glycine ethyl ester | N-Fmoc-glycine ethyl ester |
| Starting Reagent | Benzyl Chloroformate | Di-tert-butyl dicarbonate (Boc anhydride) | Fmoc-Cl or Fmoc-OSu |
| Relative Reagent Cost | Generally lower | Moderate | Generally higher |
| Typical Synthesis Yield | 85-95% (for N-Cbz-glycine) | ~99% | High (method dependent) |
| Purification Method | Crystallization, Column Chromatography | Workup, Column Chromatography | Crystallization, Column Chromatography |
Note: Prices are subject to variation based on supplier, purity, and quantity. The provided data is for comparative purposes.
For large-scale industrial applications, the lower cost of benzyl chloroformate often makes the Cbz protection strategy an economically attractive option. However, for research and development, where versatility and ease of use in automated synthesizers are paramount, the higher cost of Fmoc-protected amino acids may be offset by increased efficiency and purity of the final peptide.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for a direct comparison of these synthetic routes.
Synthesis of N-Cbz-glycine
A typical procedure for the synthesis of the precursor, N-Cbz-glycine, involves the Schotten-Baumann reaction. Glycine is dissolved in an aqueous solution of sodium hydroxide at 0°C. Benzyl chloroformate and additional sodium hydroxide solution are then added dropwise simultaneously while maintaining the low temperature. After stirring, the reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is then acidified with concentrated HCl to precipitate the N-Cbz-glycine, which is collected by filtration, washed with cold water, and dried. This method typically yields 85-95% of the desired product. The N-Cbz-glycine can then be esterified to the ethyl ester using standard methods.
Synthesis of N-Boc-glycine ethyl ester
A common and high-yielding method for the synthesis of N-Boc-glycine ethyl ester starts with glycine methyl ester hydrochloride, which is suspended in a solvent system like dichloromethane and water. Di-tert-butyl dicarbonate ((Boc)₂O) is added, followed by the slow, dropwise addition of a base such as triethylamine (TEA) at 0°C. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to yield the product. This method can achieve yields of approximately 99%.[1]
Synthesis of N-Fmoc-glycine
The synthesis of N-Fmoc-glycine also commonly employs the Schotten-Baumann reaction. Glycine is reacted with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under alkaline conditions. The choice of the Fmoc-donating reagent can influence the reaction conditions and yield. The product is typically purified by crystallization after an acidic workup.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application for these protected glycine ethyl esters is in the synthesis of peptides. The choice of protecting group dictates the workflow in SPPS.
References
Safety Operating Guide
Proper Disposal of N-Cbz-glycine Ethyl Ester: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Cbz-glycine Ethyl Ester, safeguarding both laboratory personnel and the environment.
This compound is a commonly used reagent in peptide synthesis and other organic chemistry applications.[1] While not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), proper handling and disposal are crucial to maintaining a safe laboratory environment.[2] Adherence to federal, state, and local environmental control regulations is mandatory for the disposal of this and all chemical waste.
Key Safety and Handling Information
Before initiating any disposal procedures, it is essential to be familiar with the properties and safe handling of this compound. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.
| Property | Information |
| Appearance | White crystalline solid.[1] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; low solubility in water.[1] |
| Melting Point | Approximately 80-85 °C.[1] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. Avoid inhalation of dust.[1] |
| Incompatible Materials | Strong oxidizing agents. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves chemical incineration through a licensed waste disposal company. This ensures complete destruction of the compound in a controlled and environmentally sound manner.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept closed when not in use.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Engage a Licensed Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Combustible Solvent Incineration (to be performed by the licensed disposal company):
-
The disposal company will typically dissolve or mix the this compound waste with a combustible solvent.
-
This mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[3]
-
-
Documentation:
-
Maintain detailed records of all disposed chemical waste, including the name of the chemical, quantity, date of disposal, and the name of the disposal company.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Cbz-glycine Ethyl Ester
For researchers, scientists, and professionals in drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Cbz-glycine Ethyl Ester, a key reagent in peptide synthesis. Adherence to these protocols will help minimize risks and streamline your research workflows.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a white to off-white crystalline solid, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent direct contact and inhalation.[1] Although not classified as hazardous under the 2012 OSHA Hazard Communication Standard, general laboratory safety precautions should always be observed.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][3][4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2][3] Always inspect gloves prior to use and wash hands thoroughly after handling.
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin exposure.[1][2][4][5][6]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[4][5][6] However, if dust is generated, a NIOSH-approved N95 or P1 type dust mask should be used.[3]
Operational Plan for Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][6] Do not breathe dust.[4]
-
Grounding: When transferring the substance, ensure all equipment is properly grounded to prevent static discharge.
-
Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke in areas where chemicals are handled.[7]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] Recommended storage temperature is between 2-8°C.[1]
-
Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[1][4][5]
First Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][8] Seek medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[6][8] If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air.[2][6][7] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[2][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water afterwards.[3][6] Never give anything by mouth to an unconscious person.[3][9] Seek medical attention.
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described above.[4][6] Avoid dust formation.[3][6]
-
Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3][6] Avoid generating dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled by a licensed disposal company.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C12H15NO4[1][10] |
| Molar Mass | 237.25 g/mol [1] |
| Appearance | White or off-white crystalline solid/powder[1][11] |
| Melting Point | 35.5-36.5 °C or 81-82°C[1][11] |
| Boiling Point | 376.3 °C at 760 mmHg[1] |
| Flash Point | 181.4 °C[1] |
| Solubility | Soluble in organic solvents like alcohols and ethers; low solubility in water.[1] |
| Storage Temperature | 2-8°C[1] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pschemicals.com [pschemicals.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
